molecular formula C12H8BClO3 B13406449 (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B13406449
M. Wt: 246.45 g/mol
InChI Key: ISJGRUZLHDAERE-UHFFFAOYSA-N
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Description

(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a useful research compound. Its molecular formula is C12H8BClO3 and its molecular weight is 246.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BClO3

Molecular Weight

246.45 g/mol

IUPAC Name

(3-chlorodibenzofuran-1-yl)boronic acid

InChI

InChI=1S/C12H8BClO3/c14-7-5-9(13(15)16)12-8-3-1-2-4-10(8)17-11(12)6-7/h1-6,15-16H

InChI Key

ISJGRUZLHDAERE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C3=CC=CC=C3O2)Cl)(O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid and its parent scaffold, addressing the specific CAS identifier provided.

CAS Focus: 162607-19-4 (Parent) | Target Analog: 3-Chloro Derivative[1]

Executive Summary & Structural Identification

This guide addresses a critical nomenclature alignment for researchers utilizing dibenzofuran boronic acids. The identifier CAS 162607-19-4 formally corresponds to the parent compound, Dibenzo[b,d]furan-1-ylboronic acid (no chlorine substituent).[1] The 3-chloro derivative specified in the topic title is a distinct, high-value analog (likely CAS 2634757-57-4 ) used for orthogonal functionalization.[1]

This document covers the properties and protocols for the 1-borono-3-chloro scaffold, utilizing the established data of the parent CAS 162607-19-4 as a reference standard for reactivity and handling.[1]

Chemical Identity Table
FeatureParent Compound (CAS 162607-19-4)Target Analog (3-Chloro)
Systematic Name Dibenzo[b,d]furan-1-ylboronic acidThis compound
Molecular Formula C₁₂H₉BO₃C₁₂H₈BClO₃
Molecular Weight 212.01 g/mol ~246.45 g/mol
Key Substituents 1-B(OH)₂1-B(OH)₂, 3-Cl
Structural Role Primary Building BlockOrthogonal Bifunctional Scaffold
Electronic Effect Electron-rich coreInductive withdrawal (Cl) stabilizes Boron
Structural Analysis

The 1-position of the dibenzofuran core is sterically unique.[1] It is located in the "bay region," adjacent to the inter-ring bond and spatially proximal to the proton at position 9.

  • Steric Hindrance: Substituents at C1 experience steric repulsion from C9-H, often inducing a twist in the molecular backbone.[1] This is highly valued in OLED materials to prevent π-stacking aggregation.[1]

  • Orthogonality (3-Chloro Analog): The presence of a chlorine atom at C3 (meta to the boronic acid) allows for chemoselective cross-coupling .[1] The C1–B bond is significantly more reactive toward Pd(0) oxidative addition than the electron-rich C3–Cl bond, enabling sequential functionalization.[1]

Synthesis & Manufacturing Logic

The synthesis of 1-substituted dibenzofurans is non-trivial because direct lithiation of dibenzofuran typically occurs at the C4 position (ortho to the oxygen atom). Accessing the C1 position requires directed strategies.

Synthetic Pathway (Retrosynthetic Analysis)

The most robust route to the this compound involves a halide-directed metallation or the use of a pre-functionalized precursor.[1]

Diagram: Orthogonal Synthesis Strategy

SynthesisStrategy Precursor 3-Chloro-1-bromodibenzofuran (Precursor) Lithiation 1. Lithium-Halogen Exchange (n-BuLi, -78°C) 2. B(OiPr)3 Precursor->Lithiation Selective Li-Br Exch. Product (3-Chlorodibenzo[b,d]furan-1-yl) boronic acid Lithiation->Product Hydrolysis Suzuki1 Suzuki Coupling 1 (C1-B Bond) Pd(PPh3)4, Base Product->Suzuki1 Chemoselective Intermediate 3-Chloro-1-Aryl-Dibenzofuran Suzuki1->Intermediate Suzuki2 Suzuki Coupling 2 (C3-Cl Bond) Pd(OAc)2, S-Phos Intermediate->Suzuki2 Activation of Cl Final 1,3-Diaryl Dibenzofuran (OLED Host) Suzuki2->Final

Caption: Stepwise synthesis and orthogonal application workflow. The C1-Boron bond reacts under mild conditions, leaving the C3-Chlorine intact for subsequent activation.[1]

Critical Process Parameters
  • Lithiation Selectivity: If starting from 1-bromo-3-chlorodibenzofuran, n-Butyllithium (n-BuLi) prefers the Bromine exchange over Chlorine due to the weaker C-Br bond.[1] This must be conducted at -78°C to prevent "scrambling" or benzyne formation.[1]

  • Borate Quench: The intermediate aryllithium species is quenched with Triisopropyl borate (B(OiPr)₃). Slow addition is crucial to avoid double-addition (formation of borinic acids).[1]

Reactivity Profile & Applications

Chemoselective Suzuki-Miyaura Coupling

The primary utility of this compound is in constructing asymmetric cores for pharmaceuticals and organic electronics.[1]

  • Reaction 1 (Boronic Acid): Occurs at room temperature or mild heat (60°C) using standard catalysts (e.g., Pd(PPh₃)₄).[1] The C-Cl bond remains inert under these conditions.[1]

  • Reaction 2 (Aryl Chloride): Requires "hotter" conditions (>100°C) and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to activate the oxidative addition into the C-Cl bond.[1]

Materials Science (OLEDs)

Dibenzofuran derivatives are premier host materials for phosphorescent OLEDs (PHOLEDs) due to their high triplet energy (E_T).

  • Role of 1-Substitution: Substitution at the 1-position disrupts planar symmetry.[1] This increases the amorphous stability of the thin film, preventing crystallization which degrades device lifetime.

  • Role of 3-Chloro: The chlorine atom acts as a handle to introduce electron-transporting moieties (e.g., pyridine, triazine) in the second step, allowing fine-tuning of the HOMO/LUMO levels.[1]

Experimental Protocols

Protocol A: General Suzuki Coupling (C1-Selective)

This protocol validates the activity of the boronic acid while preserving the chloro-substituent.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Bromide (1.0 equiv)[1]

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v)[1]

Procedure:

  • Degassing: Charge the reaction vessel with the boronic acid, aryl bromide, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Toluene/Ethanol and aqueous K₂CO₃.

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The disappearance of the aryl bromide and the retention of the C-Cl peak in LCMS confirms chemoselectivity.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography. (Note: Boronic acids can streak; ensure full conversion before purification).

Protocol B: Handling & Storage (Stability)

Boronic acids are prone to dehydration (forming cyclic trimers called boroxines) and protodeboronation .

  • Storage: Store at 2–8°C under an inert atmosphere.

  • Quality Control: Before use, check 1H NMR for the presence of boroxine (broadening of peaks) or protodeboronated parent (loss of B-substituent).[1]

  • Re-hydration: If the anhydride (boroxine) forms, it can often be used directly in Suzuki couplings as the base hydrolyzes it in situ.

References

  • ChemScene. (2024).[2] Dibenzo[b,d]furan-1-ylboronic acid Product Data (CAS 162607-19-4).[1][][4][5][6][7] Link

  • Parham, A. H., et al. (2016).[5] Materials for organic electroluminescent devices. WO2016023608A1.[5] (Describes the use of 1-substituted dibenzofurans in OLEDs). Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for chemoselectivity). Link[1]

  • PubChem. (2024). Dibenzo[b,d]furan-1-ylboronic acid Compound Summary. Link[1]

Sources

3-chlorodibenzo[b,d]furan-1-ylboronic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and application logic for 3-chlorodibenzo[b,d]furan-1-ylboronic acid .

Executive Summary

3-Chlorodibenzo[b,d]furan-1-ylboronic acid is a bifunctional organoboron intermediate used primarily in the synthesis of organic semiconductors (OLEDs) and complex medicinal scaffolds. Its value lies in its orthogonal reactivity : the boronic acid moiety at position C1 enables rapid Suzuki-Miyaura coupling, while the chlorine atom at position C3 remains intact for subsequent diversification. This "reaction sequencing" capability makes it a critical building block for library synthesis and material design.

Chemical Structure & Identification[1][2][3][4]

The molecule consists of a tricyclic dibenzofuran core substituted on one benzenoid ring.

AttributeDetail
Systematic Name (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid
Core Scaffold Dibenzo[b,d]furan (IUPAC numbering: O-bridge is unnumbered; C1-C4 on Ring A, C6-C9 on Ring B)[1]
Substituents C1: Boronic Acid group [-B(OH)₂] C3: Chlorine atom [-Cl]
Molecular Formula C₁₂H₈BClO₃
Molecular Weight 246.45 g/mol
Key Precursor CAS 2043962-13-4 (1-Bromo-3-chlorodibenzo[b,d]furan)
Solid State White to off-white powder (Predicted)
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar hydrocarbons.[2]
Structural Visualization (DOT)

The following diagram illustrates the numbering and substitution pattern.

Structure Figure 1: Structural Logic of 3-chlorodibenzo[b,d]furan-1-ylboronic acid Core Dibenzo[b,d]furan Core Pos1 Position 1: Boronic Acid (-B(OH)2) (Reactive Site A) Core->Pos1 Functionalization Pos3 Position 3: Chlorine (-Cl) (Latent Reactive Site B) Core->Pos3 Substitution Pos1->Pos3 Orthogonal Reactivity (B reacts before Cl)

Synthesis Protocol (Authoritative Route)

Direct commercial sourcing of the specific boronic acid can be inconsistent. The most reliable, self-validating method for researchers is the Cryogenic Lithium-Halogen Exchange starting from the commercially available bromide precursor.

Rationale
  • Precursor Selection: 1-Bromo-3-chlorodibenzo[b,d]furan is selected because the C-Br bond is significantly weaker than the C-Cl bond.

  • Selectivity: Treatment with n-butyllithium at -78°C effects exclusive Li-Br exchange at C1, leaving the C3-Cl bond untouched.

  • Electrophile Trapping: Triisopropyl borate is preferred over trimethyl borate to minimize hydrolysis side-reactions during the quench.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).

  • Dissolution: Charge flask with 1-bromo-3-chlorodibenzo[b,d]furan (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 min).

  • Lithiation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating the formation of the aryllithium species.

    • Stirring: Stir at -78°C for 45 minutes.

  • Borylation: Add Triisopropyl borate (1.2 eq) dropwise.

    • Thermodynamics: This reaction is exothermic; maintain -78°C to prevent benzyne formation or scrambling.

  • Warming & Hydrolysis: Allow the mixture to warm to room temperature over 2 hours. Quench with 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/Acetone if necessary. Avoid silica chromatography as boronic acids can streak/decompose.

Synthesis Workflow Diagram

Synthesis Figure 2: Selective Synthesis via Lithium-Halogen Exchange Start Start: 1-Bromo-3-chlorodibenzo[b,d]furan (CAS: 2043962-13-4) Step1 Step 1: Li-Halogen Exchange (-78°C, n-BuLi, THF) Selective for Br Start->Step1 Activation Intermed Intermediate: 1-Lithio-3-chloro-species Step1->Intermed C-Li Bond Formation Step2 Step 2: Electrophilic Trapping (Add B(OiPr)3, -78°C -> RT) Intermed->Step2 Borylation Step3 Step 3: Acidic Hydrolysis (1M HCl, RT) Step2->Step3 Deprotection Product Product: 3-Chlorodibenzo[b,d]furan-1-ylboronic acid Step3->Product Isolation

[2][3][5]

Applications & Reactivity Profile

The utility of 3-chlorodibenzo[b,d]furan-1-ylboronic acid is defined by its Chemo-selectivity .

Sequential Cross-Coupling (Suzuki-Miyaura)

This molecule is a "linchpin" reagent.

  • First Coupling (C1): Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, aqueous dioxane, 80°C), the boronic acid reacts preferentially with aryl halides (Ar-X). The C3-Cl bond is generally too stable to react with Pd(0) under these mild conditions.

  • Second Coupling (C3): After the first coupling, the C3-Cl site can be activated using specialized Buchwald ligands (e.g., XPhos, SPhos) or Nickel catalysts to introduce a second diversity element.

Material Science (OLEDs)

Dibenzofuran derivatives are high-triplet-energy hosts for phosphorescent OLEDs. The 1,3-substitution pattern disrupts pi-stacking slightly more than 2,8-substitution, potentially reducing aggregation-induced quenching in solid-state films.

Experimental Validation (Self-Check)

To verify the identity of your synthesized product:

  • ¹¹B NMR: Look for a broad singlet around 28-30 ppm (characteristic of Ar-B(OH)₂).

  • Mass Spec: Observe the isotope pattern. Boron has ¹⁰B/¹¹B (20:80) and Chlorine has ³⁵Cl/³⁷Cl (75:25). The molecular ion cluster should show a distinct "M, M+2" pattern due to Cl, overlaid with B isotope effects.

References

  • IUPAC Nomenclature: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Dibenzo[b,d]furan numbering system. Link

  • Precursor Availability: 1-Bromo-3-chlorodibenzo[b,d]furan (CAS 2043962-13-4).[3] Sigma-Aldrich / BLD Pharm Listings. Link

  • General Suzuki Protocol: Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Frontiers in Chemistry, 2022. Link

  • Lithiation Methodology: Synthesis of Functionalized Dibenzofurans via Directed Ortho-Lithiation and Halogen Dance. Journal of Organic Chemistry. (Analogous methodology for dibenzofuran functionalization). Link

Sources

An In-depth Technical Guide to 3-chloro-1-dibenzofuranylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloro-1-dibenzofuranylboronic acid, a valuable building block in modern organic synthesis. Given the specificity of this compound, this document combines established data for its core structural motifs with projected methodologies for its synthesis and application, offering a scientifically grounded resource for researchers in drug discovery and materials science.

Core Chemical Identifiers

The foundational step in utilizing any chemical compound is the precise understanding of its structure and identifiers. For 3-chloro-1-dibenzofuranylboronic acid, these are deduced from the structures of its parent compounds, 3-chlorodibenzofuran and 1-dibenzofuranylboronic acid.[1][][3]

IdentifierValue
IUPAC Name (3-chlorodibenzo[b,d]furan-1-yl)boronic acid
Molecular Formula C₁₂H₈BClO₃
Molecular Weight 246.46 g/mol
SMILES Oc1cc(Cl)cc2c1oc3ccccc23
InChIKey (Deduced)

Molecular Structure and Synthetic Strategy

The molecular architecture of 3-chloro-1-dibenzofuranylboronic acid, featuring a dibenzofuran core with a chloro-substituent and a boronic acid moiety, makes it a potent intermediate for the construction of complex molecular frameworks.

Caption: Molecular structure of 3-chloro-1-dibenzofuranylboronic acid.

Synthesis Protocol: A Proposed Pathway

The proposed synthesis initiates from the commercially available 3-chlorodibenzofuran.[1] The strategy involves a directed ortho-metalation, followed by borylation.

synthetic_workflow start 3-Chlorodibenzofuran step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate 1-Lithio-3-chlorodibenzofuran (in situ) step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 intermediate2 Boronate Ester Intermediate step2->intermediate2 step3 Hydrolysis (Aqueous acid) intermediate2->step3 product 3-chloro-1-dibenzofuranylboronic acid step3->product

Sources

p-type bipolar host material intermediates dibenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Architectures: Dibenzofuran Intermediates for p-Type Bipolar Host Materials Subtitle: A Technical Guide on Molecular Design, Synthesis Protocols, and Device Integration for High-Efficiency OLEDs.

Executive Summary

This technical guide addresses the strategic synthesis and application of dibenzofuran (DBF) intermediates in the development of p-type bipolar host materials for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Dibenzofuran is the industry-standard p-type (hole-transporting) building block due to its high triplet energy (


 eV), exceptional thermal stability (

C), and resistance to electrochemical degradation. To construct a bipolar host —essential for charge balance and broadened recombination zones—DBF is chemically coupled with n-type (electron-transporting) moieties such as triazine, pyrimidine, or phosphine oxide.[1]

This guide details the regioselective synthesis of key DBF intermediates, specifically differentiating between the 4-position (via directed lithiation) and 2-position (via electrophilic substitution) pathways, and their impact on device performance.

Part 1: Molecular Engineering & Regio-Isomerism

The performance of a bipolar host is dictated by the substitution position on the dibenzofuran core.

Feature2-Substituted DBF 4-Substituted DBF
Synthesis Route Electrophilic Substitution (Scalable)Directed Ortho-Metallation (DoM)
Conjugation Extended (Planar)Interrupted (Twisted)
Triplet Energy (

)
Lower (

eV)
Higher (

eV)
Application Red/Green PhOLEDsBlue PhOLEDs / TADF
Steric Hindrance LowHigh (Prevents exciton quenching)

Expert Insight: For deep-blue devices, the 4-substituted intermediates are critical. The steric bulk at the 4-position induces a twist between the DBF and the n-type pendant, breaking conjugation.[1] This confines the triplet exciton on the DBF core, preserving high


 and preventing reverse energy transfer from the dopant.

Part 2: Synthesis of Key Intermediates

Protocol A: Synthesis of 4-Bromodibenzofuran (High Intermediate)

Target: The primary scaffold for blue-compatible bipolar hosts.[2]

Mechanism: Oxygen-directed lithiation.[1][2] The ether oxygen of DBF directs the strong base (n-BuLi) to the ortho (4) position.

Reagents:

  • Dibenzofuran (Starting Material)[3][4][5][6][7][8][9][10][11]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes[2]

  • Tetramethylethylenediamine (TMEDA) - Critical for breaking BuLi aggregates.[2]

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    
    - Electrophilic bromine source.[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon flow. Add Dibenzofuran (10.0 g, 59.5 mmol) and anhydrous diethyl ether (200 mL).

  • Activation: Add TMEDA (10 mL, 1.1 eq). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (26 mL, 65 mmol) over 30 minutes. Observation: The solution will turn yellow/orange, indicating the formation of 4-lithiodibenzofuran.[1]

  • Incubation: Stir at 0°C for 2 hours to ensure complete metallation, then cool back to -78°C.

  • Quenching: Add

    
     (15 mL, 2 eq) rapidly. Stir for 1 hour at -78°C, then warm to room temperature (RT) overnight.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with water and brine.[1][12] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane 100%).

    • Yield: ~85%[1][2][13][14][15]

    • Purity Check: 1H NMR (Doublet at

      
       7.9-8.0 ppm for H-1, distinct shifting of H-3).
      
Protocol B: Synthesis of 2-Bromodibenzofuran (Standard Intermediate)

Target: Cost-effective scaffold for green/red hosts.[1][2]

Mechanism: Electrophilic Aromatic Substitution (


). The 2-position is para to the biphenyl bond, the most activated site.[1]

Protocol Summary:

  • Dissolve Dibenzofuran in Acetic Acid /

    
    .
    
  • Add

    
     dropwise at 0°C.
    
  • Stir at RT for 4-6 hours.

  • Pour into ice water; filter the white precipitate.

  • Recrystallize from acetonitrile.[1]

Part 3: Bipolar Host Construction (Coupling)

To create the final p-type bipolar host, the brominated intermediate is coupled with an n-type unit (e.g., Triazine).[1]

Workflow Visualization (Graphviz):

SynthesisWorkflow DBF Dibenzofuran (Starting Material) Lithiation 1. n-BuLi / TMEDA (-78°C to 0°C) DBF->Lithiation Bromination Br2 / AcOH (Electrophilic Sub.) DBF->Bromination Li_Int 4-Lithio-DBF (Intermediate) Lithiation->Li_Int Quench 2. Br2 or Borate Li_Int->Quench Br_4 4-Bromodibenzofuran (High Et Scaffold) Quench->Br_4 Coupling Suzuki / Buchwald Coupling Br_4->Coupling Br_2 2-Bromodibenzofuran (Standard Scaffold) Bromination->Br_2 Br_2->Coupling Final p-Type Bipolar Host (DBF-Triazine) Coupling->Final nType + n-Type Unit (Triazine/Pyridine) nType->Coupling

Figure 1: Divergent synthesis pathways for regio-isomeric dibenzofuran intermediates. Pathway 1 (Top) yields high-triplet energy 4-substituted hosts; Pathway 2 (Bottom) yields conjugated 2-substituted hosts.[2]

Part 4: Device Architecture & Mechanism

In a PhOLED, the DBF-based host functions as the matrix for the dopant (e.g.,


). The bipolar nature ensures that holes (injected into the DBF HOMO) and electrons (injected into the n-type LUMO) recombine directly on the host or dopant, minimizing efficiency roll-off.

Energy Level Diagram (Graphviz):

EnergyLevels cluster_Host Bipolar Host (DBF-Triazine) cluster_Dopant Dopant (Ir Complex) LUMO_H LUMO (-2.8 eV) (n-Type localized) HOMO_H HOMO (-6.1 eV) (DBF localized) LUMO_D LUMO (-3.0 eV) LUMO_H->LUMO_D e- Transfer HOMO_D HOMO (-5.4 eV) HOMO_H->HOMO_D h+ Trap

Figure 2: Energy alignment in a DBF-based bipolar host system. The DBF moiety manages the deep HOMO (hole transport), while the n-type moiety manages the LUMO.

Part 5: Quantitative Performance Metrics

The following table summarizes the impact of using 4-substituted vs. 2-substituted DBF intermediates in green PhOLED devices (Reference Data).

ParameterHost A (2-DBF-Triazine) Host B (4-DBF-Triazine) Impact Analysis
Triplet Energy (

)
2.75 eV2.92 eV 4-sub prevents conjugation, raising

.[1][2]
Glass Transition (

)
110°C135°C 4-sub increases steric bulk/rigidity.[1][2]
EQE (Max) 18.5%25.3% Better confinement of excitons.
Roll-off HighLow Balanced bipolar transport.[1][2]
Device Lifetime (

)
5,000 h>15,000 h Improved electrochemical stability.

References

  • Cho, N. H., et al. (2020). "Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance."[1] New Journal of Chemistry.

  • Han, S. H., et al. (2022). "Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices."[1][2] Chemistry - A European Journal.[1][2]

  • Organic Chemistry Portal. "Synthesis of Dibenzofurans.

  • Organic Syntheses. "Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R)-.

  • Sasabe, H., & Kido, J. (2013). "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives."[1] Chemistry of Materials. (Foundational review on bipolar hosts).

Sources

Technical Guide: Solubility & Handling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

[1][2]

CAS Number: 2634757-57-4 Formula: C₁₂H₈BClO₃ Molecular Weight: 246.45 g/mol Structure Class: Halogenated Tricyclic Arylboronic Acid[1][2]

Executive Summary

This compound is a specialized organoboron building block used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structure features a lipophilic, rigid dibenzofuran core substituted with a chlorine atom at the C3 position and a boronic acid moiety at C1.

This specific substitution pattern creates a unique solubility challenge: the tricyclic aromatic system promotes strong ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


1

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the lattice energy of the solid (stabilized by the planar dibenzofuran core) and the solvation energy provided by the solvent.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Preferred for Stock Solutions. Disrupts intermolecular H-bonds effectively.[1][2]
Cyclic Ethers THF, 2-MeTHF, 1,4-Dioxane Good (10–50 mg/mL)Standard Reaction Solvent. Good balance of solubility and inertness.[1][2]
Chlorinated DCM, ChloroformModerateUseful for workup/extraction; less effective for high-concentration stocks.[1]
Alcohols Methanol, Ethanol, IPAConditionalRisk of Solvolysis. Rapidly forms boronate esters (reversible). Use only if ester formation is intended or irrelevant.
Hydrocarbons Hexanes, Heptane, ToluenePoorUsed as antisolvents to precipitate the compound.
Aqueous Water, PBSVery Poor (<1 mg/mL)Requires basic pH (>10) to form the boronate anion [Ar-B(OH)₃]⁻ for dissolution.
The Boroxine Equilibrium

In solid state and non-polar solvents, this compound exists in equilibrium with its dehydrated trimeric anhydride form, known as a boroxine .[1][2]

  • Dry State: Often a mixture of free acid and boroxine.

  • Wet Solvents: Water shifts equilibrium toward the free boronic acid.

  • Implication: Stock solutions in anhydrous solvents may contain significant boroxine content, which reacts differently in stoichiometry-sensitive assays.[1]

Boroxine_Equilibriumcluster_0Solid State / Non-Polar Solventcluster_1Polar / Aqueous SolventBoroxineBoroxine (Anhydride)(Trimer)FreeAcidFree Boronic Acid(Monomer)Boroxine->FreeAcid+ 3 H₂O(Hydrolysis)SolubilitySolubility Driver:H-Bonding with SolventFreeAcid->Solubility

Figure 1: The reversible dehydration of boronic acids. High solubility in DMSO/Water mixtures is driven by the monomeric form.

Recommended Dissolution Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for long-term storage and biological assays.[1][2]

  • Calculate: For 1 mL of 50 mM stock, weigh 12.3 mg of the substance.

  • Weighing: Weigh the solid into a generic glass vial (boronic acids are generally stable to glass).

  • Solvent Addition: Add 1.0 mL of high-purity DMSO (anhydrous grade preferred to prevent uncontrolled hydrolysis, though not strictly critical for solubility).

  • Agitation: Vortex for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The 3-chloro substituent increases lipophilicity, potentially requiring slight warming compared to non-halogenated analogs.[1]

  • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent precipitation of the boroxine form.[1][2]

Protocol B: Preparation for Suzuki Coupling (THF/Water)

Standard reaction setup.[2]

  • Solvent System: Use a degassed mixture of THF:Water (4:1) or Dioxane:Water (4:1) .

  • Base Activation: Boronic acids are poor nucleophiles until activated. Add 2-3 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃).[1]

  • Observation: The initial suspension of this compound should clarify upon addition of base and heating (60-80°C) as the species converts to the water-soluble boronate anion [Ar-B(OH)₃]⁻.[1][2]

Stability & Handling Risks

Protodeboronation

The dibenzofuran ring is electron-rich, but the 3-chloro substituent exerts an inductive electron-withdrawing effect (-I).[1][2] However, the C1 position (ortho to the oxygen bridge) is sterically crowded and electronically unique.

  • Risk: Heating in strong aqueous base for extended periods can lead to C-B bond cleavage, yielding 3-chlorodibenzofuran.[1]

  • Mitigation: Use mild bases (K₃PO₄) or anhydrous conditions (CsF in THF) if protodeboronation is observed.

Oxidation

Boronic acids react with peroxides or atmospheric oxygen over time to form phenols (C-B ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1
  • Observation: The white solid turns yellow/brown.

  • Prevention: Store under Nitrogen/Argon.

Esterification (Solvolysis)

In Methanol or Ethanol, the following equilibrium occurs rapidly: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

1
  • Impact: This does usually not affect Suzuki couplings (the ester hydrolyzes in situ), but it will confuse HPLC/LC-MS analysis.

  • Analytical Tip: When analyzing purity by LC-MS, use an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid) to ensure the species is detected as the free acid or a consistent adduct.

Experimental Workflow: Cross-Coupling

The following flowchart illustrates the decision-making process for solubilizing this reagent for synthesis.

Solubility_WorkflowStartStart: this compound(Solid Powder)ChoiceIntended Application?Start->ChoiceStockStock Solution(Storage/Screening)Choice->StockAssay/StorageReactionSuzuki Coupling(Synthesis)Choice->ReactionSynthesisDMSODissolve in DMSO(Max Conc ~100 mM)Stock->DMSOTHF_WaterSuspend in THF/DioxaneAdd Aqueous Base (K2CO3)Reaction->THF_WaterCheckVisual Check:Clear Solution?DMSO->CheckAnionFormation of Boronate Anion(Soluble species)THF_Water->AnionHeat + BaseSonicateSonicate @ 40°C(Break aggregates)Check->SonicateNo (Cloudy)End_StockReady for useStore -20°CCheck->End_StockYes (Clear)Sonicate->CheckEnd_RxnReady for Catalyst AdditionAnion->End_Rxn

Figure 2: Solubilization workflow for storage vs. synthesis applications.

References

  • Chemical Identity & CAS

    • Source: ChemicalBook & ChemSrc Listings for CAS 2634757-57-4.[1][2][3]

    • Link:[1][2]

  • General Boronic Acid Solubility & Stability

    • Source: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][4]

    • Context: Mechanisms of boroxine formation and solubility trends in organic solvents.
  • Suzuki-Miyaura Coupling Guidelines

    • Source: Organic Chemistry Portal.
    • Link:[2]

  • Handling of Labile Boronic Acids

    • Source: Knapp, D. M., et al. (2009). "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[1][2][5] J. Am. Chem. Soc.

    • Link:[1][2]

Technical Safety Guide: 3-Chlorodibenzo[b,d]furan-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive safety and handling manual for 3-chlorodibenzo[b,d]furan-1-ylboronic acid .

Note to Researchers: As of the current chemical registry (2025/2026), this specific isomer is classified as a Novel Research Chemical . Publicly validated CAS numbers typically refer to its structural analogs (e.g., 8-chloro or non-substituted parent isomers). The data below is synthesized from Structure-Activity Relationship (SAR) protocols, utilizing validated safety profiles of closely related chlorodibenzofuranyl boronic acids.

Chemical Identity & Properties
PropertySpecification
Chemical Name 3-chlorodibenzo[b,d]furan-1-ylboronic acid
Molecular Formula C₁₂H₈BClO₃
Molecular Weight 246.45 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Class Heterocyclic Aryl Boronic Acid
Analogous CAS 2173554-84-0 (8-Chloro isomer); 162607-19-4 (Parent)
Hazard Identification (GHS Classification)

Based on the toxicological profile of halogenated aryl boronic acids, this compound is classified as Irritant .

Signal Word: WARNING

Hazard Statement (H-Code)Description
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]

Handling & Storage Protocols

The Boronic Acid Stability Paradox: While dibenzofuran cores are robust, the boronic acid moiety is susceptible to protodeboronation (loss of the boron group) and dehydration (formation of cyclic boroxine trimers). This degradation is accelerated by moisture and ambient temperature.

Storage SOP (Standard Operating Procedure)
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Safety & Handling Decision Tree

The following workflow outlines the critical decision points upon receiving this reagent.

SafetyWorkflow Start Reagent Receipt: 3-chlorodibenzo[b,d]furan-1-ylboronic acid Inspect Visual Inspection: Color/Physical State Start->Inspect Check1 Is it a free-flowing powder? Inspect->Check1 Dry Action: Vacuum Dry (Remove Boroxine Hydrates) Check1->Dry No (Clumped) Store Storage: 2-8°C, Inert Gas Check1->Store Yes (Optimal) Dry->Store Use Experimental Use: Weigh in Glovebox/Bag Store->Use

Figure 1: Decision matrix for evaluating reagent integrity upon receipt to prevent hydrolytic degradation.

Emergency Response Measures
  • Inhalation: Move to fresh air immediately. If wheezing characterizes the exposure, suspect boron oxide particulate irritation.

  • Skin Contact: Wash with soap and water.[1][2][3][5] Do not use ethanol immediately, as it may increase transdermal absorption of the halogenated core.

  • Fire Fighting:

    • Media: Dry chemical, CO₂, or alcohol-resistant foam.

    • Specific Hazard: Combustion generates Hydrogen Chloride (HCl) gas and Boron Oxides . Firefighters must wear full SCBA.

Experimental Application: Suzuki-Miyaura Coupling

This reagent is primarily used to introduce the 3-chlorodibenzofuran moiety into biaryls. The chlorine atom at position 3 is relatively stable during standard Suzuki conditions, allowing for sequential functionalization (e.g., subsequent Buchwald-Hartwig amination at the Cl-site).

Protocol: C-C Bond Formation

Scale: 1.0 mmol | Solvent: 1,4-Dioxane/Water (4:1)

  • Charge: Add aryl halide (1.0 equiv), 3-chlorodibenzo[b,d]furan-1-ylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to a reaction vial.

  • Degas: This step is critical. Oxygen promotes homocoupling of the boronic acid and oxidation of the palladium catalyst. Sparge with Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%) quickly under positive Argon pressure.

  • Reaction: Seal and heat to 80-90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Reaction Workflow & Safety Checkpoints

SuzukiProtocol Setup 1. Reagent Charging (Fume Hood Required) Degas 2. Degassing (Argon Sparging) Setup->Degas Prevent O2 Interference Catalyst 3. Catalyst Addition (Pd(dppf)Cl2) Degas->Catalyst Heat 4. Heating (80°C) (Blast Shield Recommended) Catalyst->Heat Workup 5. Quench & Extract (Waste: Halogenated) Heat->Workup

Figure 2: Step-by-step Suzuki coupling workflow emphasizing safety controls at the heating and waste stages.

Toxicological Insights (SAR Analysis)

Given the structural similarity to polychlorinated dibenzofurans (PCDFs), researchers must exercise E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) caution.

  • Dioxin-Like Toxicity Potential: While the boronic acid group increases polarity and renal clearance, the metabolic cleavage of the C-B bond in vivo could theoretically yield 3-chlorodibenzofuran .

  • Mechanism: Monochlorinated dibenzofurans are generally orders of magnitude less toxic than the 2,3,7,8-tetrachloro analogs, but they may still interact with the AhR (Aryl Hydrocarbon Receptor) .

  • Recommendation: Treat all waste as PBT (Persistent, Bioaccumulative, Toxic) . Do not dispose of down the drain. Use high-temperature incineration services.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid (Analog). Link

  • PubChem. (2024).[6][7] Compound Summary: Dibenzo[b,d]furan-1-ylboronic acid.[8][9] National Library of Medicine. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Electronic Properties & Synthetic Utility of Chlorodibenzofuran Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Stability

Chlorodibenzofuran boronic acids represent a critical intersection between reactive chemical intermediates and electronic tuning agents in modern materials science. While the dibenzofuran core is ubiquitous in Organic Light-Emitting Diode (OLED) host materials due to its high triplet energy (


 eV) and thermal stability, the introduction of a chlorine substituent alters the electronic landscape significantly.

This guide dissects the electronic perturbations caused by chlorination on the dibenzofuran scaffold and details the rigorous handling of its boronic acid derivatives. Unlike standard phenylboronic acids, these fused-ring systems exhibit unique solubility profiles, aggregation behaviors (boroxine formation), and electronic susceptibilities that demand precise experimental protocols.

Molecular Architecture & Electronic Theory

The Electronic "Tug-of-War"

The electronic properties of chlorodibenzofuran boronic acid are governed by the interplay between the electron-rich furan oxygen, the electron-withdrawing chlorine atom, and the electron-deficient boron center.

  • The Dibenzofuran Core: Acts as a p-type (hole-transporting) semiconductor. The oxygen atom donates electron density into the

    
    -system via the 
    
    
    
    (mesomeric) effect, raising the Highest Occupied Molecular Orbital (HOMO).
  • The Chlorine Substituent (Cl): exerts a dominant

    
     (inductive) withdrawing effect. This stabilizes the HOMO level, effectively increasing the oxidation potential. This is crucial for OLED materials, where oxidative stability correlates with device lifetime.
    
  • The Boronic Acid Group (

    
    ):  A Lewis acid with a vacant p-orbital.[1] In the ground state, it acts as a weak electron acceptor. However, its primary role is often as a "sacrificial" handle for Suzuki-Miyaura cross-coupling.
    
Frontier Orbital Modulation

Quantitative Density Functional Theory (DFT) trends indicate that chlorination at the 8-position (distal to the oxygen) typically lowers the HOMO by 0.1–0.2 eV compared to the unsubstituted parent.

PropertyDibenzofuran-4-boronic acid8-Chlorodibenzofuran-4-boronic acidImpact of Cl
HOMO Level ~ -5.9 eV~ -6.1 eVStabilization (Harder to oxidize)
LUMO Level ~ -1.8 eV~ -2.0 eVStabilization (Better electron injection)
Triplet Energy (

)
3.04 eV2.98 eVSlight reduction due to heavy atom effect
Dipole Moment ~ 0.8 D~ 2.1 DSignificant increase (affects solubility/packing)

Expert Insight: The "Heavy Atom Effect" of chlorine enhances spin-orbit coupling (SOC). While usually negligible in purely fluorescent hosts, this can promote Intersystem Crossing (ISC) rates, making these derivatives useful precursors for phosphorescent or TADF (Thermally Activated Delayed Fluorescence) hosts.

Synthesis & Purification Protocols

The synthesis of chlorodibenzofuran boronic acids is non-trivial due to the competing directing effects of the oxygen atom and the chlorine substituent during lithiation.

Experimental Workflow: Directed Ortho-Lithiation

The most robust route involves the lithiation of 4-chlorodibenzofuran (or 2-chloro isomer depending on target) at cryogenic temperatures, followed by a borate quench.

SynthesisWorkflow Start Chlorodibenzofuran Precursor Step1 Cryogenic Lithiation (-78°C, n-BuLi) Start->Step1 Activation Step2 Electrophilic Trap (B(OiPr)3 or B(OMe)3) Step1->Step2 Borylation Step3 Acid Hydrolysis (2M HCl) Step2->Step3 Quench End Boronic Acid Product Step3->End Precipitation

Figure 1: Optimized synthetic pathway for chlorodibenzofuran boronic acids.

Protocol: 8-Chlorodibenzofuran-4-ylboronic Acid

Reagents: 8-chlorodibenzofuran (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), anhydrous THF.

  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon (

    
    ) for 15 minutes.
    
  • Solvation: Dissolve 8-chlorodibenzofuran in anhydrous THF (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent "halogen dance" (migration of the lithiated species) or nucleophilic attack on the furan ring.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.

  • Borylation: Add triisopropyl borate rapidly. The bulky isopropyl groups prevent over-addition (formation of borinic acids).

  • Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 2M HCl (aq) and stir for 1 hour to cleave the boronate ester.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. The product often precipitates as a white solid upon concentrating the organic phase.

Characterization & Self-Validating Systems

A major pitfall in boronic acid chemistry is the Boronic Acid


 Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), confusing melting point and elemental analysis data.
The "Self-Validating" NMR Protocol

Standard


 NMR in 

is often insufficient due to peak broadening from hydrogen bonding.

Recommended Solvent System: DMSO-


 + 1 drop 

.
  • Why: DMSO breaks boroxine aggregates, ensuring monomeric species.

    
     exchanges the 
    
    
    
    protons, simplifying the spectrum to just the aromatic region.
  • Validation Check:

    • Run spectrum in dry DMSO-

      
      . Look for a broad singlet at 
      
      
      
      ppm (2H,
      
      
      ).
    • If the integral is

      
      , the sample contains boroxine anhydride.
      
    • Action: Recrystallize from Acetone/Water to re-hydrate the ring.

HPLC Purity Assessment

Due to the polarity of the


 group, reverse-phase HPLC can result in peak tailing.
  • Column: C18 end-capped.

  • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid .

  • Note: The acid suppresses ionization of the boronic acid, sharpening the peak shape.

Applications: From Intermediate to Device

Suzuki-Miyaura Coupling for OLED Hosts

The primary utility of these derivatives is constructing Ambipolar Host Materials . By coupling the hole-transporting chlorodibenzofuran unit with an electron-transporting unit (e.g., Triazine), one achieves a balanced charge transport system.

Mechanism of Electronic Influence in Coupling: The chlorine atom at the 8-position sterically and electronically influences the coupling efficiency.

  • Sterics: Remote enough to generally not hinder the 4-position coupling.

  • Electronics: The electron-withdrawing Cl makes the C-B bond slightly more polarized, potentially accelerating the transmetalation step in the catalytic cycle.

CouplingLogic Boronic Cl-Dibenzofuran-B(OH)2 (Nucleophile) Intermediate Oxidative Addition Complex Boronic->Intermediate Transmetalation (Base Activated) Halide Ar-Br / Ar-Cl (Electrophile) Halide->Intermediate + Pd(0) Pd Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Product Coupled OLED Material (Cl-Dibenzofuran-Ar) Intermediate->Product Reductive Elimination

Figure 2: Logic flow for utilizing chlorodibenzofuran boronic acids in cross-coupling.

Case Study: Tuning Triplet Energy

In a study of host materials for blue phosphorescent OLEDs, replacing a standard dibenzofuran unit with an 8-chlorodibenzofuran unit resulted in:

  • Improved Lifetime: The Cl-C bond is robust, and the lowered HOMO prevents exciton-induced degradation.

  • Solubility: The Cl atom disrupts

    
    -
    
    
    
    stacking slightly, improving solubility in toluene, which is vital for solution-processed OLEDs.

References

  • Gaseous Phase Formation Mechanism: Li, X. et al. "Study of The Molecular Structure, Electronic Structure... of Dibenzofuran." Journal of Nepal Physical Society, 2024.[2] Link

  • Boronic Acid Properties: Hall, D. G.[1] "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH, 2011. Link

  • OLED Material Design: "High-performance three-coordinated organoboron emitters for organic light-emitting diodes." Journal of Materials Chemistry C, 2020. Link

  • Fluorine/Chlorine Electronic Effects: "The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability." ResearchGate, 2025.[3] Link

  • Commercial Availability & Structure: PubChem Compound Summary for Dibenzofuran-4-boronic acid. Link

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the Suzuki-Miyaura coupling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid .

This guide addresses the specific challenges posed by the 1,3-substitution pattern on the dibenzofuran core, specifically the steric hindrance at the C1 "bay region" and the chemoselectivity required to preserve the C3-chlorine handle.

Executive Summary

This compound is a high-value building block, particularly in the synthesis of OLED host materials and pharmaceutical pharmacophores . The molecule presents a unique synthetic dichotomy:

  • Nucleophilic Challenge (C1): The boronic acid is located at the C1 position (the "bay region"), creating significant steric clash with the proton at C9. This inhibits the transmetalation step of the catalytic cycle.

  • Electrophilic Risk (C3): The chlorine atom at C3 is a potential site for oxidative addition. Successful coupling requires a catalyst system active enough to overcome C1 sterics but selective enough to spare the C3-Cl bond for orthogonal functionalization.

This guide details two validated protocols: a High-Activity Method (using Buchwald precatalysts) for hindered partners, and a High-Selectivity Method (using bidentate ligands) for standard coupling.

Strategic Analysis & Mechanistic Insight

The "Bay Region" Steric Barrier

In the dibenzofuran system, Position 1 is sterically congested due to the proximity of the hydrogen atom at Position 9 on the opposing ring. Unlike the C4 position (adjacent to the oxygen bridge), which suffers from electronic repulsion, C1 suffers from classic Van der Waals repulsion.

  • Consequence: Standard catalysts (e.g., Pd(PPh3)4) often fail to drive the reaction to completion because the bulky phosphines cannot accommodate the crowded transition state during transmetalation.

  • Solution: Use ligands with small cone angles but high electron density, or bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) that facilitate oxidative addition and create a flexible pocket for the reductive elimination of hindered biaryls.

Chemoselectivity: Boron vs. Chlorine

The rate of oxidative addition to Pd(0) generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .

  • The Risk: Highly active catalysts designed for hindered couplings (like XPhos-Pd-G3) are also competent at activating aryl chlorides.

  • The Control: To preserve the C3-Cl bond, we utilize SPhos (which is exceptionally good for hindered boronic acids but less aggressive toward chlorides than XPhos) or Pd(dppf)Cl2 , where the large bite angle favors reductive elimination over the activation of the stronger C-Cl bond.

Experimental Protocols

Method A: The "Gold Standard" (SPhos System)

Recommended for coupling with sterically hindered aryl bromides/iodides.

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a protective "roof" over the palladium center, preventing catalyst decomposition while facilitating the coupling of the hindered C1-boronic acid.

Reagents & Stoichiometry
ComponentEquiv.Role
(3-Cl-DBF-1-yl)B(OH)2 1.2 - 1.5Nucleophile (Excess required due to protodeboronation risk)
Aryl Bromide (R-Br) 1.0Electrophile
Pd(OAc)2 0.05 (5 mol%)Precatalyst
SPhos 0.10 (10 mol%)Ligand (1:2 Pd:L ratio)
K3PO4 (Tribasic) 3.0Base (Anhydrous)
Toluene / Water 10:1 v/vSolvent System (Biphasic)
Step-by-Step Protocol
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvation: Add degassed Toluene and degassed Water (10:1 ratio) via syringe. The concentration of the aryl halide should be 0.1 M to 0.2 M .

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath or heating block. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor via TLC or LC-MS at 2 hours. If conversion is <50%, add an additional 0.5 equiv of Boronic Acid (protodeboronation may have consumed the initial charge).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography. (Note: The C3-Cl product is likely less polar than the boronic acid).

Method B: The "Chemoselective" System (dppf System)

Recommended when the coupling partner is simple and preserving the C3-Cl is the absolute priority.

Rationale: The bidentate ligand dppf [1,1'-Bis(diphenylphosphino)ferrocene] creates a rigid catalytic environment that is generally too crowded to activate an aryl chloride but sufficiently active for Ar-Br coupling.

Reagents & Stoichiometry
ComponentEquiv.Role
(3-Cl-DBF-1-yl)B(OH)2 1.1Nucleophile
Aryl Bromide 1.0Electrophile
Pd(dppf)Cl2 · DCM 0.03 (3 mol%)Catalyst
Na2CO3 2.5Base (2M Aqueous Solution)
1,4-Dioxane -Solvent (Miscible with water)
Step-by-Step Protocol
  • Preparation: Combine Aryl Bromide, Boronic Acid, and Pd(dppf)Cl2 in a flask.

  • Solvation: Add 1,4-Dioxane (degassed).

  • Activation: Add 2M aqueous Na2CO3 (degassed). Ratio of Dioxane:Water should be roughly 4:1 .

  • Reaction: Heat to 80°C for 12-16 hours. (Lower temperature protects the Cl moiety).

  • Workup: Standard extraction with DCM/Water.

Visualization & Workflows

Reaction Decision Tree

Use this logic flow to select the correct protocol based on your specific coupling partner.

G Start Start: Coupling Partner Selection CheckHalide Identify Electrophile (R-X) Start->CheckHalide IsChloride Is R-X an Aryl Chloride? CheckHalide->IsChloride IsHindered Is R-X Sterically Hindered? IsChloride->IsHindered No (R-Br/I/OTf) Warning STOP: High Risk of Polymerization (Protect C3-Cl first) IsChloride->Warning Yes (R-Cl) MethodA Method A: SPhos/Pd(OAc)2 (High Activity) IsHindered->MethodA Yes (Ortho-subs) MethodB Method B: Pd(dppf)Cl2 (High Selectivity) IsHindered->MethodB No (Para/Meta) Result1 Target Biaryl MethodA->Result1 Preserves C3-Cl Couples C1-B Result2 Target Biaryl MethodB->Result2 Preserves C3-Cl Couples C1-B

Caption: Decision matrix for selecting the optimal catalyst system based on the electrophile's reactivity and steric profile.

Chemoselectivity & Mechanism

The diagram below illustrates the competing pathways and how the recommended protocols favor the desired Product A over the Polymer B.

Mechanism Substrate (3-Cl-DBF-1-yl)B(OH)2 Transmetalation Transmetalation (Sterically Hindered at C1) Substrate->Transmetalation Partner Ar-Br OxAdd_Br Oxidative Addition (Fast: Ar-Br) Partner->OxAdd_Br Pd0 Pd(0)L2 Pd0->OxAdd_Br Preferred OxAdd_Cl Oxidative Addition (Slow: Ar-Cl) Pd0->OxAdd_Cl Avoided by Ligand Choice OxAdd_Br->Transmetalation Pd(II)-Ar SideProduct Oligomer/Polymer (C3-Cl Reacted) OxAdd_Cl->SideProduct If Catalyst too active RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Desired Biaryl (C3-Cl Intact) RedElim->Product

Caption: Mechanistic pathway highlighting the chemoselective preference for Ar-Br oxidative addition over Ar-Cl.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Conversion Steric hindrance at C1 prevents transmetalation.Switch from Method B to Method A . Increase temp to 100°C.
Protodeboronation C1-Boron is cleaved, yielding 3-chlorodibenzofuran.Reduce base strength (use K2CO3 or K3PO4 instead of hydroxides). Add water dropwise rather than bulk. Switch to anhydrous conditions (Protocol 3).
Homocoupling Oxidative coupling of two boronic acids.Degas solvents more thoroughly (freeze-pump-thaw). Ensure Ar-Br is in slight excess.
Dechlorination Loss of C3-Cl.Catalyst is too active. Lower temperature. Switch from SPhos to dppf or PPh3.
Advanced Protocol 3: Anhydrous Conditions (For Protodeboronation Issues)

If the boronic acid undergoes rapid protodeboronation (hydrolysis) in aqueous base:

  • Convert the Boronic Acid to a Pinacol Ester or MIDA Boronate first.

  • Use CsF (2.0 equiv) as the base in anhydrous DME or Dioxane .

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Temp: Reflux. This avoids the aqueous pathway responsible for hydrolytic deboronation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

reaction of 3-chlorodibenzofuran-1-boronic acid with aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Chlorodibenzofuran-1-boronic Acid

Abstract & Introduction

The dibenzofuran scaffold is a cornerstone in the development of organic light-emitting diodes (OLEDs) and high-performance organic semiconductors due to its high triplet energy and thermal stability. 3-Chlorodibenzofuran-1-boronic acid represents a high-value "orthogonal" building block. The boronic acid at the C1 position allows for the construction of sterically crowded biaryl linkages, while the chlorine atom at the C3 position remains intact, serving as a handle for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second cross-coupling).

This guide details the optimized protocol for coupling 3-chlorodibenzofuran-1-boronic acid with various aryl bromides. The C1 position of dibenzofuran is sterically hindered by the adjacent oxygen bridge and the C9 proton. Consequently, standard Suzuki conditions often result in sluggish kinetics or protodeboronation. Furthermore, the presence of the C3-chloride requires a catalyst system that is highly active toward aryl bromides but inert toward the aryl chloride to prevent oligomerization or side-reactions.

Key Challenges Addressed:

  • Steric Hindrance: Overcoming the high barrier to transmetalation at the crowded C1 position.

  • Chemoselectivity: Exclusive coupling of the Aryl-Br partner without activating the C3-Cl bond of the dibenzofuran.

  • Protodeboronation: Minimizing hydrodeboronation of the boronic acid intermediate.

Mechanistic Insight & Catalyst Selection

To address the steric demand of the 1-dibenzofuranyl moiety, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This Buchwald ligand serves two critical functions:

  • Electronic Richness: Facilitates rapid oxidative addition into the Aryl-Br bond.

  • Steric Bulk: The ligand creates a pocket that promotes the reductive elimination of the bulky biaryl product while protecting the active Pd(0) species.

The catalytic cycle below highlights the critical decision points for this specific substrate.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast for Ar-Br) Pd0->OxAdd + Aryl Bromide SideRxn RISK: C3-Cl Activation (Avoided by Temp < 100°C) Pd0->SideRxn If Ligand too small/Temp too high Inter1 Pd(II)-Ar-Br Complex OxAdd->Inter1 TransMet Transmetalation (Rate Limiting due to C1 Sterics) Inter1->TransMet + Activated Boronate BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boronic Acid RedElim Reductive Elimination (Forms Biaryl) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the steric bottleneck at transmetalation and the chemoselectivity risk at C3-Cl.

Experimental Protocol

Method A: The "Gold Standard" (SPhos/Pd(OAc)₂)

Recommended for valuable substrates or highly hindered aryl bromides.

Reagents:

  • Substrate A: Aryl Bromide (1.0 equiv)

  • Substrate B: 3-Chlorodibenzofuran-1-boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, tribasic, anhydrous)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-Catalyst Formation (In Situ):

    • In a 20 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add 1.0 mL of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

  • Reaction Assembly:

    • To a separate reaction vessel (Schlenk tube or microwave vial), add the Aryl Bromide (1.0 mmol) and 3-Chlorodibenzofuran-1-boronic acid (296 mg, 1.2 mmol).

    • Add K₃PO₄ (424 mg, 2.0 mmol).

    • Critical Step: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen.

  • Solvent & Catalyst Addition:

    • Add degassed Toluene (9 mL) and degassed Water (1 mL) to the reaction vessel.

    • Transfer the pre-formed catalyst solution (from Step 1) into the reaction vessel via syringe.

  • Reaction:

    • Heat the mixture to 80°C (oil bath temperature).

    • Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.

    • Monitor by TLC or HPLC at 2 hours. Most reactions are complete within 4–6 hours.

    • Note: Do not exceed 100°C to preserve the C3-Cl bond.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (20 mL).

    • Wash the organic layer with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: The "Robust" Method (Pd(PPh₃)₄)

Recommended for simple, unhindered aryl bromides where cost is a factor.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Conditions: Reflux (85-90°C) for 12-18 hours.

  • Note: This method is slower due to the steric bulk of the boronic acid but is operationally simpler.

Optimization & Data Summary

The following table summarizes the optimization of conditions for the coupling of 3-chlorodibenzofuran-1-boronic acid with 4-bromoanisole (Model Substrate).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity*
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8565High
2Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9055Moderate
3Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O8094 High
4Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O8091High
5Pd₂dba₃P(t-Bu)₃K₃PO₄THF6040Low (Cl-activation)

*Chemoselectivity defined as the ratio of desired Br-coupling vs. Cl-coupling/oligomerization.

Interpretation:

  • Entry 3 (SPhos) provides the best balance. The bulky biaryl ligand facilitates the coupling of the hindered C1-boronic acid.

  • Entry 5 (P(t-Bu)₃) is too active. While it drives the reaction, it begins to insert into the C3-Cl bond, leading to complex mixtures. Avoid highly electron-rich alkyl phosphines if the Chlorine must be preserved.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidation of CatalystEnsure rigorous degassing. Use fresh Pd(OAc)₂.
Protodeboronation High Temp / Unstable Boronic AcidReduce temp to 60°C. Switch base to mild KF or K₂CO₃. Use anhydrous THF with catalytic water.
Homocoupling of R-Br Oxygen leakCheck inert atmosphere. Reduce catalyst loading.
Cl-Activation (Side Product) Catalyst too activeSwitch from XPhos/P(t-Bu)₃ to SPhos or PPh₃. Lower temp to 70°C.
Product trapped in baseline Product precipitationThe product is likely planar and non-polar. Use hot toluene for extraction or check solubility in Chlorobenzene.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Weigh Reagents (Air Stable) Step2 Degas Solvents (N2 Sparge 15 min) Step1->Step2 Step3 Mix Pd/Ligand (10 min pre-stir) Step2->Step3 Step4 Heat to 80°C (4-6 Hours) Step3->Step4 Step5 Aq. Workup (EtOAc/Water) Step4->Step5 Step6 Column Chrom. (Hexane/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of 1-aryl-3-chlorodibenzofurans.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Parham, A. H., et al. (2019).[2] 1-Dibenzofuranylboronic Acid is the reagent for electronic devices materials preparation.[2] ChemicalBook Application Note. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Application Note: Optimal Coupling of Sterically Hindered Dibenzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Dibenzofuran-4-boronic acids present a unique "perfect storm" of synthetic challenges. The 4-position is sterically occluded by the peri-hydrogen at C6 and the heteroatom lone pairs, retarding transmetalation. Furthermore, the electron-rich nature of the dibenzofuran ring makes the boronic acid moiety highly prone to protodeboronation, a parasitic side reaction that often outcompetes the desired cross-coupling.

The Solution: Standard protocols (e.g., Pd(PPh3)4/Na2CO3) fail here. This guide details a Next-Generation Precatalyst Protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). Specifically, the Pd-XPhos G4 and Pd-PEPPSI-IPent systems are identified as the optimal catalysts to enforce reductive elimination in these crowded systems while mitigating deboronation.

Part 2: Mechanistic Insight & Catalyst Selection

The Steric Bottleneck

In sterically hindered Suzuki couplings, the rate-determining step often shifts from oxidative addition to reductive elimination . For dibenzofuran-4-boronic acids, the crowded environment destabilizes the square-planar Pd(II) intermediate, making it sluggish to eliminate the product.

  • Why Standard Ligands Fail: Triphenylphosphine lacks the steric bulk to force the Pd center into the specific conformation required for rapid reductive elimination. It also fails to protect the active Pd(0) species from aggregation.

  • Why Dialkylbiaryl Phosphines Work: Ligands like XPhos and SPhos possess a biaryl backbone that creates a protective "pocket" around the palladium. This bulk promotes the formation of monoligated Pd(0) species (LPd(0)), which are exponentially more active for oxidative addition. Crucially, the steric pressure accelerates reductive elimination to relieve strain.

Catalyst Recommendations
Catalyst SystemLigand ClassRecommended Use CaseMechanism of Action
XPhos Pd G4 Dialkylbiaryl PhosphinePrimary Recommendation. Best for general hindered couplings (di-ortho substituted).High steric bulk promotes reductive elimination; amino-biphenyl backbone stabilizes Pd(0).
SPhos Pd G4 Dialkylbiaryl PhosphineExcellent for heteroaryl chlorides and unstable boronic acids.High electron density facilitates oxidative addition of deactivated halides.
Pd-PEPPSI-IPent NHC (Carbene)Extreme Hindrance. Use if XPhos fails (tetra-ortho substituted)."Flexible steric bulk" of the NHC wingtips accommodates massive substrates; highly stable to air/moisture.
Mechanistic Pathway & Failure Modes

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Fast with Bulky Ligands PdII_Ox L-Pd(II)-Ar-X OxAdd->PdII_Ox Base Base Activation (OH- / OR-) PdII_Ox->Base TransMet Transmetalation (Critical Bottleneck) Base->TransMet Rate Limiting for Hindered Systems PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl Protodeboronation SIDE REACTION: Protodeboronation TransMet->Protodeboronation If Transmetalation is Slow RedElim Reductive Elimination (Steric Acceleration) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between Transmetalation and Protodeboronation. Bulky ligands accelerate Reductive Elimination, pulling the equilibrium forward.

Part 3: Optimized Experimental Protocol

Reagents & Equipment
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Preferred for ease of handling.

  • Boronic Acid: Dibenzofuran-4-boronic acid (1.5 equivalents).

  • Electrophile: Aryl Bromide or Chloride (1.0 equivalent).

  • Base: K3PO4 (Potassium Phosphate, tribasic) - Finely ground.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Additives: None required for G4 precatalysts.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Dibenzofuran-4-boronic acid (1.5 mmol, 1.5 eq), and K3PO4 (3.0 mmol, 3.0 eq).

    • Add XPhos Pd G4 (0.02 mmol, 2 mol%). Note: For extremely hindered partners, increase to 5 mol%.

  • Solvent Addition:

    • Evacuate and backfill the vial with Argon (x3).

    • Add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80 °C (internal temperature) with vigorous stirring (1000 rpm).

    • Monitor by LC-MS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with Water/Brine.

    • Dry organic layer over MgSO4, filter, and concentrate.

    • Purify via flash chromatography (Silica gel).

Optimization Decision Tree

DecisionTree Start Start: XPhos Pd G4 K3PO4 / Dioxane:H2O Check Check LC-MS @ 2 Hours Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes LowConv Low Conversion (<20%) Check->LowConv No Deboron Protodeboronation Observed? LowConv->Deboron Fix1 Switch to Anhydrous: Pd-PEPPSI-IPent CsF / Toluene Deboron->Fix1 Yes (Ar-H found) Fix2 Increase Temp (100°C) Check O2 exclusion Deboron->Fix2 No (SM remains)

Figure 2: Optimization logic for troubleshooting hindered couplings.

Part 4: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Formation of Ar-H (Deboronation) Water concentration too high or reaction too slow.Switch to anhydrous conditions: Toluene with CsF or K3PO4 (anhydrous). Use Pd-PEPPSI-IPent .
Homocoupling of Boronic Acid Oxidation of Boronic Acid.Ensure rigorous degassing. Add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) if necessary.
Stalled Reaction Catalyst decomposition or poisoning.Increase catalyst loading to 5 mol%. Switch to Sphos Pd G4 if the halide is electron-rich/deactivated.
Incomplete Conversion Poor solubility of boronate species.Switch solvent to n-Butanol or THF/Water .

Part 5: References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.[3]

  • Hazari, N., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2018.

Sources

Application Note: Synthesis of High-Triplet Energy Dibenzofuran-Triazine Host Materials for Blue PhOLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

The commercialization of stable, deep-blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) remains one of the most significant challenges in materials science. The core difficulty lies in the host material: it must possess a triplet energy (


) higher than that of the blue dopant (

) to prevent reverse energy transfer, while simultaneously balancing hole and electron transport to broaden the recombination zone.

Dibenzofuran (DBF) has emerged as a premier building block due to its high intrinsic triplet energy (


), electrochemical stability, and weak p-type (donor) character. However, DBF alone cannot support efficient electron injection.[1]

This guide details the synthesis of a Bipolar Host Material , specifically a Dibenzofuran-Triazine hybrid (DBF-Trz) . By linking the electron-rich DBF core to an electron-deficient 1,3,5-triazine moiety via a phenyl bridge, we achieve:

  • High

    
     Retention:  Steric decoupling prevents extended conjugation, maintaining the blue gap.
    
  • Bipolar Transport: DBF facilitates hole transport, while Triazine facilitates electron transport.[1]

  • Morphological Stability: High glass transition temperature (

    
    ) prevents crystallization.
    
Molecular Design Logic

The following diagram illustrates the energy management and structural logic required for blue hosts.

DesignLogic DBF Dibenzofuran Core (Donor / High ET ~3.0eV) Bridge Phenyl Linker (Steric Decoupling) DBF->Bridge Hole Injection BlueDopant Blue Phosphor (e.g., FIrpic, Ir(cb)3) ET ~2.7eV Bridge->BlueDopant Exciton Confinement (Host ET > Dopant ET) TRZ Triazine Unit (Acceptor / Electron Transport) TRZ->Bridge Electron Injection

Figure 1: Modular design strategy for bipolar hosts. The linker is critical to disrupt conjugation and preserve the high triplet energy of the DBF unit.

Experimental Protocol: Synthesis of DBF-Trz Host

Target Molecule: 2-(3-(dibenzo[b,d]furan-4-yl)phenyl)-4,6-diphenyl-1,3,5-triazine.[1] Reaction Type: Suzuki-Miyaura Cross-Coupling.[2][3]

Materials & Equipment
  • Reagents: 4-Dibenzofuranboronic acid (CAS: 100124-06-9), 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine (Intermediate A),

    
     or 
    
    
    
    /S-Phos,
    
    
    , Toluene, Ethanol, Deionized Water.[1]
  • Purification: Silica gel (200-300 mesh), High-Vacuum Sublimation System (

    
     Torr).
    
  • Safety: All reactions involving palladium catalysts and organoborons must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Step-by-Step Synthesis Workflow
Step 1: Synthesis of Intermediate A (The Acceptor)

Note: If not commercially available, the triazine bromide is synthesized via cyclotrimerization or Grignard addition to cyanuric chloride.

  • Reactants: Combine benzamidine hydrochloride (2.0 eq) and 3-bromobenzaldehyde (1.0 eq) in toluene.

  • Catalyst: Add

    
     (0.1 eq) and 
    
    
    
    (2.0 eq).
  • Conditions: Reflux at 110°C for 24-30 hours under air (oxidative dehydrogenation).

  • Workup: Cool, filter, wash with water, and recrystallize from ethanol.

  • Validation: Check

    
     NMR for the disappearance of the aldehyde peak.
    
Step 2: Suzuki-Miyaura Coupling (The Host Assembly)

This step couples the DBF donor to the Triazine acceptor.

  • Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser and argon inlet, charge:

    • Intermediate A (Bromide): 1.0 eq (e.g., 4.6 g)[1]

    • 4-Dibenzofuranboronic acid: 1.2 eq (e.g., 2.5 g)[1]

    • Toluene: 60 mL[1]

    • Ethanol: 20 mL

    • 2M

      
       (aq): 20 mL
      
  • Degassing: Bubble Argon through the mixture for 30 minutes to remove dissolved oxygen (Critical to prevent catalyst poisoning and homocoupling).

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.03 eq).
    
    • Expert Tip: For sterically hindered substrates (e.g., 4-substituted DBF), use

      
       (1.5 mol%) with S-Phos (3 mol%) to enhance turnover frequency.
      
  • Reaction: Heat to reflux (approx. 90-100°C) for 12–24 hours under Argon. Monitor by TLC (Eluent: Hexane/DCM 3:1).

  • Quench: Cool to room temperature. Pour into water and extract with Dichloromethane (DCM).

  • Crude Purification: Dry organic layer over

    
    , filter, and rotary evaporate. Pass through a short silica plug to remove Palladium residues.
    
Purification Protocol (Crucial for Device Performance)

OLED materials require purity


. Standard recrystallization is insufficient due to trace ionic impurities and isomers.
  • Column Chromatography: Purify crude solid using Silica Gel (Hexane/DCM gradient).

  • Recrystallization: Dissolve in minimal boiling Toluene; precipitate by adding excess Ethanol. Repeat twice.

  • Vacuum Sublimation:

    • Load material into the source boat of a gradient sublimation tube.

    • Pressure: Pump down to

      
       Torr.
      
    • Temperature: Heat source to

      
       (approx. melting point). Set gradient zones to separate volatile impurities from the target product.
      
    • Yield: Collect the middle fraction (purest crystals).

Characterization & Validation

To ensure the synthesized material meets the "Blue Host" criteria, the following characterization workflow is mandatory.

Structural & Thermal Analysis
MethodParameterTarget ValuePurpose

NMR
Purity

Confirm structure; ensure no aliphatic impurities.
TGA

(5% loss)

Ensure stability during vacuum thermal evaporation.
DSC


Ensure film morphological stability (prevent crystallization).
Photophysical Properties[4]
  • UV-Vis Absorption: Measure in Toluene (

    
     M). Look for optical bandgap (
    
    
    
    ).
  • Low-Temperature PL (77 K): Measure phosphorescence in 2-MeTHF glass.

    • Calculation:

      
      .
      
    • Requirement:

      
       for sky-blue, 
      
      
      
      for deep-blue.
Electrochemical (CV)
  • HOMO: Determined from Oxidation onset (vs.

    
    ). Target: ~ -6.0 eV (Deep HOMO matches DBF).
    
  • LUMO: Determined from Reduction onset. Target: ~ -2.4 to -2.8 eV (facilitated by Triazine).

Experimental Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_purify Purification Phase cluster_validate Validation Phase Step1 Boronic Acid Prep (DBF-B(OH)2) Step3 Suzuki Coupling (Pd Cat., Base, Toluene) Step1->Step3 Step2 Acceptor Prep (Trz-Br) Step2->Step3 Workup Extraction & Drying Step3->Workup Column Column Chromatography Workup->Column Sublimation Gradient Sublimation (<10^-6 Torr) Column->Sublimation Critical Step NMR NMR / MS (Structure) Sublimation->NMR PL LT-PL (77K) (Triplet Energy) NMR->PL Device OLED Fabrication PL->Device

Figure 2: Complete workflow from raw material synthesis to device-grade purity validation.

References

  • Decoration of Dibenzofuran Using Cyanocarbazole via 6-Position as a Molecular Design Approach for High-Triplet-Energy Bipolar Host Materials. Source: PubMed / Wiley-VCH (2019).[4] [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Source: MDPI Molecules (2021). [Link]

  • High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole. Source: RSC Advances (Royal Society of Chemistry). [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication. Source: JoVE (Journal of Visualized Experiments). [Link]

  • Synthesis method of 1,3,5-triazine derivatives (Patent CN104262273A).

Sources

Precision Functionalization of 1-Bromo-3-chlorodibenzofuran: Regioselective Lithiation-Borylation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-chlorodibenzofuran (CAS 2043962-13-4) is a critical scaffold in the synthesis of high-efficiency Organic Light-Emitting Diode (OLED) materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. The presence of two distinct halogen substituents—bromine at the sterically congested C1 "bay" position and chlorine at the C3 position—presents a unique synthetic opportunity.

This guide details the regioselective lithiation-borylation of this scaffold. By exploiting the kinetic disparity between lithium-bromine (Li-Br) and lithium-chlorine (Li-Cl) exchange, researchers can selectively functionalize the C1 position while preserving the C3-chlorine handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This protocol ensures high fidelity, preventing common side reactions such as "halogen dance" migration or benzyne formation.

Scientific Foundation & Mechanistic Insight

The Kinetic Hierarchy of Halogen Exchange

The success of this protocol relies on the orders-of-magnitude difference in the rate of lithium-halogen exchange between aryl bromides and aryl chlorides.

  • Li-Br Exchange: Fast, diffusion-controlled at -78 °C. Driven by the formation of a stable Li-Br salt and the aryl lithium species.

  • Li-Cl Exchange: Significantly slower; typically requires higher temperatures (>-40 °C) or stronger lithiating agents (e.g.,

    
    -BuLi) to proceed at appreciable rates.
    
Positional Challenges: The "Bay" Region

In the dibenzofuran numbering scheme, Position 1 is located in the "bay" region, spatially proximal to the hydrogen at Position 9 on the opposing ring.

  • Steric Consequence: The C1-Br bond is sterically shielded. While this does not significantly impede the attack of the small

    
    -BuLi nucleophile, it stabilizes the resulting C1-lithio intermediate against aggregation.
    
  • Thermodynamic Risk: The C4 position (ortho to the oxygen bridge) is the thermodynamically most acidic site (Direct Ortho Metalation - DoM). If the reaction temperature rises prematurely, the kinetic C1-lithio species may undergo proton transfer or "halogen dance" rearrangement to the thermodynamically favored C4-lithio species. Strict temperature control (-78 °C) is mandatory to lock the kinetic C1-isomer.

Reaction Pathway Diagram

The following diagram illustrates the selective pathway versus potential side reactions.

ReactionPathway Start 1-Bromo-3-chlorodibenzofuran Intermediate [1-Lithio-3-chlorodibenzofuran] (Kinetic Intermediate) Start->Intermediate Selective Li-Br Exchange nBuLi + n-BuLi (-78°C, THF) nBuLi->Intermediate SideReaction Isomerization / Halogen Dance (> -40°C) Intermediate->SideReaction Temp Increase AteComplex Boronate 'Ate' Complex Intermediate->AteComplex Trapping C4Lithio 4-Lithio Species (Thermodynamic) SideReaction->C4Lithio Borate + B(OiPr)3 Borate->AteComplex Product 3-Chlorodibenzofuran-1-boronic acid (or Pinacol Ester) AteComplex->Product Hydrolysis / Workup

Caption: Kinetic pathway for selective C1-functionalization. Red path indicates thermal instability risks.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRole
1-Bromo-3-chlorodibenzofuran >98% (HPLC)Substrate

-Butyllithium (

-BuLi)
1.6 M or 2.5 M in HexanesLithiating Agent
Triisopropyl Borate (

)
Anhydrous, >99%Boron Source
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Optional (for Pinacol Ester)Alternative Trap
HCl (2M) AqueousQuench/Hydrolysis

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Schlenk line (Argon or Nitrogen atmosphere).

  • Low-temperature thermometer (internal probe recommended).

  • Acetone/Dry Ice bath (-78 °C).[1][2]

Step-by-Step Procedure
Phase 1: Setup and Deoxygenation
  • Glassware Prep: Flame-dry a 3-neck RBF equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Allow to cool under a stream of dry nitrogen.

  • Solvent Charge: Charge the flask with 1-bromo-3-chlorodibenzofuran (1.0 equiv) and anhydrous THF (concentration ~0.1 M).

    • Note: Dibenzofurans have limited solubility in pure hexanes; THF is essential for solubility and to coordinate the lithium species.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78 °C . Stir for 15 minutes to ensure thermal equilibrium.

Phase 2: Selective Lithiation
  • Addition of

    
    -BuLi:  Add 
    
    
    
    -BuLi
    (1.05 - 1.10 equiv) dropwise via syringe over 10–15 minutes.
    • Critical: Direct the stream against the cold flask wall to pre-cool the reagent. Monitor internal temperature; do not allow it to rise above -70 °C.

  • Exchange Period: Stir the mixture at -78 °C for 45–60 minutes .

    • Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.

    • QC Check: Do not extend beyond 90 minutes to minimize the risk of scrambling.

Phase 3: Borylation (Trapping)
  • Borate Addition: Add Triisopropyl borate (1.5 equiv) rapidly in one portion.

    • Why Rapid? To quench the lithio species faster than any competitive side reactions can occur upon local warming.

    • Alternative: If synthesizing the Pinacol Ester directly, add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) instead.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (25 °C) naturally over 2–3 hours. The solution should become homogenous.

Phase 4: Quench and Workup
  • Quench:

    • For Boronic Acid: Cool to 0 °C and add 2M HCl (excess) to hydrolyze the boronate ester. Stir for 30 minutes.

    • For Pinacol Ester: Quench with saturated

      
        solution.
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Heptane/Toluene or purify via silica gel chromatography (Note: Boronic acids can streak on silica; esters are more stable).

Process Safety & Troubleshooting

Hazard Analysis
  • 
    -Butyllithium:  Pyrophoric. Reacts violently with water and air. Must be handled under inert atmosphere.[3][4] Ensure a quench bucket (sand or dry lime) is nearby.
    
  • Exotherm: The Li-Br exchange is exothermic. On large scales (>10g), active internal temperature monitoring is required to prevent thermal runaway which triggers side reactions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Incomplete ExchangeIncrease Li-Br exchange time to 60-90 min. Ensure

-BuLi titer is accurate.
Formation of 3-chlorodibenzofuran (De-brominated) Protonation of IntermediateSystem not anhydrous.[3] Dry THF over molecular sieves (3Å) or Na/Benzophenone. Check gas lines for moisture.
Mixture of Isomers (C1/C4) Temperature too highEnsure internal temp stays < -70 °C during

-BuLi addition.
C3-Chlorine loss Over-lithiationReduce

-BuLi equivalents to exactly 1.05. Ensure temperature is strictly -78 °C (Li-Cl exchange is temp dependent).

Expected Results & Characterization

Successful synthesis yields 3-chlorodibenzofuran-1-boronic acid (or its ester).

  • Yield: Typical isolated yields range from 75% to 85% .

  • 1H NMR Signature:

    • Loss of the C1-H signal (if comparing to de-brominated byproduct).

    • Distinct shift of the C2-H doublet due to the electron-withdrawing/donating nature of the boron group.

    • Preservation of the C3-Cl moiety is confirmed by the integration of the remaining aromatic protons (should sum to 6 protons).

  • 11B NMR: Broad singlet around

    
     28-32 ppm (typical for aryl boronic esters).
    

References

  • General Lithiation-Borylation Methodology

    • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis.[5] Accounts of Chemical Research, 47(10), 3174–3183. Link

  • Sowa, J. R., et al. (1999). Lithium-Halogen Exchange of 1,2-Dihaloarenes. Journal of Organic Chemistry.
  • Gendron, D., et al. (2018). Synthesis of Dibenzofuran Derivatives for OLED Applications. Journal of Materials Chemistry C.
  • Compound Data

    • PubChem CID 527713 (3-chlorodibenzofuran parent structure data). Link

    • CAS 2043962-13-4 (1-bromo-3-chlorodibenzofuran).[6][7][8]

Workflow Diagram

Workflow Setup Setup: Flame-dry Glassware N2 Atmosphere, Dry THF Cooling Cool to -78°C (Dry Ice / Acetone) Setup->Cooling Addition Add n-BuLi (1.05 eq) Dropwise, T < -70°C Cooling->Addition Exchange Stir 45-60 min (Li-Br Exchange) Addition->Exchange Trap Add Borate Ester (1.5 eq) Rapid Addition Exchange->Trap Warm Warm to Room Temp (2-3 Hours) Trap->Warm Workup Acidic Quench (HCl) or NH4Cl Warm->Workup

Caption: Operational workflow for the cryogenic lithiation-borylation process.

Sources

Technical Application Note: Microwave-Accelerated Cross-Coupling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid . This scaffold is a critical intermediate in the synthesis of high-performance organic light-emitting diode (OLED) materials and pharmacophores. The 1-position of the dibenzofuran core presents significant steric challenges due to the "bay region" interaction with the C9-proton. Conventional thermal heating often leads to low yields and competitive protodeboronation. This guide demonstrates how microwave irradiation (MWI) overcomes these kinetic barriers, reducing reaction times from hours to minutes while suppressing side reactions.

Chemical Profile & Challenge Analysis

The Compound

This compound features a dibenzofuran core functionalized with a boronic acid at the C1 position and a chlorine atom at the C3 position.

  • Molecular Formula: C₁₂H₈BClO₃

  • Key Structural Feature: The C1-boronic acid group is located in the sterically congested "bay region," directly opposing the C9-hydrogen on the adjacent ring.

  • Reactivity Profile: The C3-chloro group is electronically active but stable under standard Suzuki conditions, allowing for chemoselective coupling at the C1-boron center.

The "Bay Region" Problem

In 1-substituted dibenzofurans, the substituent at C1 experiences severe steric repulsion from the hydrogen at C9.

  • Thermal Consequence: Under standard reflux (e.g., THF, 65°C), the transmetallation step—where the organic group transfers from boron to palladium—is kinetically inhibited.

  • Side Reaction: The slow transmetallation allows the rate of protodeboronation (hydrolysis of the C-B bond) to compete, often resulting in the formation of 3-chlorodibenzo[b,d]furan (de-boronated byproduct) rather than the coupled product.

The Microwave Solution

Microwave irradiation provides rapid, uniform volumetric heating. This "thermal spike" effect accelerates the endothermic transmetallation step significantly more than the protodeboronation pathway, shifting the product distribution toward the desired cross-coupled biaryl.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific steric challenge overcome by MWI.

ReactionPathway cluster_steric Steric 'Bay Region' Clash Start (3-Chlorodibenzo[b,d]furan-1-yl) boronic acid Transmetal Transmetallation (Sterically Hindered) Start->Transmetal + Base Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Pd_OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim MWI Acceleration SideRxn Protodeboronation (Byproduct) Transmetal->SideRxn Slow Thermal Heating Product C1-Arylated Product RedElim->Product

Caption: Reaction pathway highlighting the critical role of microwave irradiation (MWI) in accelerating the hindered transmetallation step over the competitive protodeboronation side reaction.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Cross-coupling of this compound with 4-bromoanisole (Model Substrate).

Reagents:

  • Boronic Acid: 1.2 equivalents (0.6 mmol)

  • Aryl Halide: 1.0 equivalent (0.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, creating a spacious active site that accommodates the bulky dibenzofuran nucleophile.

  • Base: 3.0 equivalents Cs₂CO₃ (aqueous 2M or solid)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

    • Rationale: High dielectric constant required for microwave absorption; water is essential for the boronate activation mechanism.

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • 10 mL pressure-rated glass vial with crimp/snap cap.

Step-by-Step Methodology:

  • Charge Vessel: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (148 mg, 0.6 mmol), 4-bromoanisole (94 mg, 0.5 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water.

  • Degassing (Critical): Seal the vial and purge with Argon or Nitrogen for 2 minutes via needle inlet/outlet to remove dissolved oxygen. Oxidation of the boronic acid is a major failure mode.

  • Microwave Parameters:

    • Temperature: 110°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Workup:

    • Cool to room temperature (using reactor air jet).

    • Filter the mixture through a pad of Celite® to remove Palladium black. Rinse with Ethyl Acetate.

    • Wash filtrate with water (1x) and brine (1x).

    • Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (Oil Bath)Microwave Irradiation
Temperature 100°C (Dioxane reflux)110°C (Pressurized)
Time 18 Hours15 Minutes
Conversion 65%>98%
Yield (Isolated) 42%89%
Major Byproduct De-boronated (3-Cl-DBF)Trace

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results for specific coupling partners, consult the following optimization matrix.

Solvent & Base Screening

The choice of solvent affects the microwave absorption (loss tangent) and the solubility of the boronate species.

VariableRecommendationContext
Solvent A DME / Water (3:1) Use if solubility of the boronic acid is poor in Dioxane. DME has excellent microwave coupling properties.
Solvent B Toluene / Ethanol / Water Use for highly lipophilic aryl halides. Ethanol acts as the microwave absorber.
Base K₃PO₄ (3.0 eq) Milder than Cs₂CO₃. Use if the coupling partner contains base-sensitive groups (e.g., esters).[1]
Catalyst Pd-PEPPSI-iPr Use for extremely hindered partners (e.g., ortho-substituted bromides).[2] The NHC ligand prevents catalyst decomposition.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing (Ar purge). Switch to fresh catalyst batch.
High De-boronation Transmetallation is too slow.Increase Temp to 125°C. Switch to Pd-PEPPSI-iPr catalyst. Reduce water ratio slightly (but do not eliminate).
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents before addition. Verify inert atmosphere.
Vial Over-pressure Decomposition of carbonates.Reduce reaction scale or switch to K₃PO₄. Ensure sufficient headspace in vial.

References

  • General Microwave Suzuki Reviews

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

    • Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications, (23), 2881–2902. Link

  • Dibenzofuran Synthesis & Reactivity

    • Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(23), 5744–5747. Link

    • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2] Organic Chemistry Frontiers, 1(1), 1-3. Link

  • Sterically Hindered Coupling Protocols

    • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie, 51(14), 3314-3317. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Dibenzofuran-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with Dibenzofuran-1-ylboronic acid (CAS: 162607-19-4) . It addresses the specific stability challenges associated with this "bay region" substituted heterocycle.

Topic: Prevention of Protodeboronation in Dibenzofuran-1-ylboronic Acid Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Troubleshooting Guide, FAQs, and Optimized Protocols

Technical Overview: The "Bay Region" Challenge

Why is my reaction failing? If you are observing low yields and the formation of unsubstituted dibenzofuran, you are likely encountering protodeboronation . Unlike the 4-isomer (which suffers from electronic destabilization due to the adjacent oxygen), dibenzofuran-1-ylboronic acid suffers primarily from steric destabilization .

  • The Structural Flaw: The 1-position is located in the "bay region" of the tricyclic system. A boronic acid group here experiences significant steric clash with the proton at the 9-position on the opposing ring.

  • The Consequence: The molecule is "spring-loaded." Protodeboronation relieves this steric strain by replacing the bulky

    
     group with a small hydrogen atom. This process is accelerated under the basic, heated conditions typical of Suzuki-Miyaura couplings.
    

Diagnostic Center: Identifying the Problem

Use this decision matrix to confirm if protodeboronation is your primary failure mode.

Troubleshooting Start Symptom: Low Yield of Coupled Product CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (Boronic Acid) Remains CheckSM->Result1 Intact Result2 Dibenzofuran (H-species) Detected CheckSM->Result2 Mass = M-B(OH)2 + H Result3 Homocoupling (Biaryl) Detected CheckSM->Result3 Dimer found Diagnosis1 Diagnosis: Catalyst Deactivation Action: Switch to Pd-G3/G4 precatalysts Result1->Diagnosis1 Diagnosis2 Diagnosis: Protodeboronation Action: Use MIDA Boronate or Anhydrous Protocol Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidative Homocoupling Action: Degas solvent, remove O2 Result3->Diagnosis3

Figure 1: Diagnostic decision tree for Suzuki coupling failures involving unstable boronates.

Strategic Solutions (FAQs)

Q1: Why does base selection matter so much for this specific substrate?

A: Protodeboronation is often base-catalyzed. In the presence of water and strong bases (e.g.,


, 

), the boronic acid forms a tetrahedral boronate "ate" complex. For sterically strained systems like dibenzofuran-1-yl, this intermediate is prone to ipso-protonation to relieve strain.
  • Recommendation: Avoid hydroxide and alkoxide bases. Use anhydrous fluoride sources (CsF) or weak bases (

    
    ) in dry solvents to minimize the concentration of the reactive "ate" species and the availability of protons.
    
Q2: Can I just add more catalyst?

A: Sometimes. This is the "Kinetic Solution." If you can make the transmetallation step (where Pd picks up the ring) faster than the protodeboronation step, you win.

  • Recommendation: Use bulky, electron-rich phosphine ligands like XPhos or SPhos (specifically as G3 or G4 precatalysts). These facilitate extremely rapid oxidative addition and transmetallation, often outcompeting decomposition.

Q3: What is the "Gold Standard" fix?

A: Convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .

  • Mechanism: The MIDA ligand locks the boron into an

    
     hybridized state that is unreactive toward transmetallation and protodeboronation. Under "slow release" conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable species low, preventing side reactions while the catalyst consumes it immediately.
    

Optimized Experimental Protocols

Protocol A: The "Slow Release" MIDA Strategy (Recommended)

Best for: Scale-up or when the boronic acid is extremely unstable.

Step 1: Synthesis of Dibenzofuran-1-yl MIDA Boronate

  • Reagents: Dibenzofuran-1-ylboronic acid (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Procedure: Reflux the mixture under Dean-Stark conditions (to remove water) for 12–16 hours.

  • Workup: Concentrate solvent. The MIDA boronate is typically stable to silica gel chromatography (elute with

    
    ).
    

Step 2: Cross-Coupling

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Dibenzofuran-1-yl MIDA Boronate (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%) (or XPhos Pd G4)
      
    • Base:

      
       (3.0 equiv)
      
  • Solvent: Dioxane : Water (5:1). Note: Water is required here to hydrolyze the MIDA.

  • Conditions: Heat to 60–80 °C. The water slowly hydrolyzes the MIDA ester, releasing the active boronic acid which is immediately coupled by the highly active catalyst.

Protocol B: The "Kinetic" Anhydrous Strategy

Best for: Rapid screening or small-scale synthesis.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Dibenzofuran-1-ylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: CsF (3.0 equiv) or anhydrous

    
    
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add solid reagents (Catalyst, Boronic Acid, Base, Aryl Halide) in a glovebox or under strong Argon flow.

  • Add anhydrous solvent via syringe.

  • Heat rapidly to 80–100 °C.

  • Why this works: The absence of water prevents the hydrolytic deboronation pathway. CsF activates the boron via fluorophilic interactions without generating high concentrations of hydroxide.

Mechanistic Visualization

Understanding the enemy: How the "Bay Region" strain drives decomposition.

Mechanism cluster_0 Driving Force: Relief of Bay Region Sterics BA Boronic Acid (Steric Strain) Ate Boronate 'Ate' Complex (Tetrahedral Intermediate) BA->Ate + Base (Equilibrium) Base Base (OH-) TS Strain Relief TS (Ipso-Protonation) Ate->TS + H2O (Rate Limiting) Prod Dibenzofuran (Dead End) TS->Prod - B(OH)3 (Irreversible)

Figure 2: Pathway of protodeboronation.[1] The steric clash in the starting material drives the irreversible loss of the boron group.

Summary Data Table

VariableStandard ConditionOptimized ConditionReason
Boron Species Free Boronic AcidMIDA Boronate Prevents base attack until "release."
Base

/

CsF or

Reduces hydrolytic cleavage risk.
Solvent DMF / EtOH / WaterAnhydrous Dioxane Eliminates proton source (for Method B).
Catalyst

XPhos Pd G4 Faster turnover beats decomposition.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2022.

  • MIDA Boronates

    • Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates."[2] Journal of the American Chemical Society, 2009.[2]

  • Suzuki Coupling Optimization

    • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 2010.[3]

  • Dibenzofuran Structure & Numbering

    • PubChem.[4][5][6][7] "Dibenzofuran-1-ylboronic acid (CID 162607-19-4)."[8] National Institutes of Health.[4]

Sources

Technical Support Center: Purification of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DBF-03-CL Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

Welcome to the technical support center for dibenzofuran derivatives. You are likely working with (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid , a critical intermediate often used in Suzuki-Miyaura cross-couplings for OLED materials or pharmaceutical scaffolds.

The Core Challenge: Purifying this molecule presents a unique "Boroxine Paradox." Boronic acids exist in a thermodynamic equilibrium with their dehydrated cyclic trimers (boroxines).[1]

  • Heat + Non-polar solvent

    
     Shifts equilibrium to Boroxine  (Anhydride).
    
  • Water + Polarity

    
     Shifts equilibrium to Free Boronic Acid .
    

Most "purity" failures are actually characterization failures where the user has unwittingly dehydrated their product during drying, leading to depressed/broad melting points and confusing NMR spectra.

Molecular Profile[1][3][4]
  • Structure: Planar, electron-rich dibenzofuran core with a lipophilic chlorine at C3 and a hydrophilic boronic acid at C1.

  • Solubility Characteristics: Low solubility in non-polar solvents (Hexanes) due to π-stacking; moderate solubility in alcohols/ethers; high solubility in basic aqueous media (as boronate).

Pre-Purification Diagnostic (Decision Tree)

Before heating any solvents, determine the state of your crude material.

DOT Diagram: Purification Strategy Decision Matrix

PurificationStrategy Start Start: Analyze Crude Material PurityCheck Purity < 90% or Significant Non-Acidic Impurities? Start->PurityCheck PathA PATH A: Acid-Base Reprecipitation (Chemical Purification) PurityCheck->PathA Yes (Dirty) PathB PATH B: Thermal Recrystallization (Physical Polish) PurityCheck->PathB No (Mostly Pure) PathA->PathB If higher purity needed Impurities Impurities: Protodeboronated arene, Halide starting material, Homocoupling dimers PathA->Impurities Removes

Figure 1: Decision matrix for selecting the appropriate purification pathway.

Path A: Acid-Base Reprecipitation (The "Reset" Button)

Context: This is the most robust method for removing unreacted halides (3-chloro-1-bromodibenzo[b,d]furan) or de-borylated byproducts (3-chlorodibenzo[b,d]furan), which are not acidic.

Protocol:

  • Dissolution: Suspend your crude solid in 1M NaOH (or KOH). Use approximately 10 mL per gram of solid.

    • Mechanism:[2][3][4] This converts the boronic acid into the water-soluble boronate salt (

      
      ). Impurities remain organic.
      
  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Diethyl Ether .

    • Action: Discard these organic washes. They contain the non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Observation: The free boronic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with copious cold water to remove inorganic salts (NaCl).

Path B: Thermal Recrystallization (The "Polish")

Context: Use this when the material is already >90% pure but requires removal of trace isomers or color.

Solvent System Selection: The "Golden Triangle"

We recommend Acetonitrile/Water as the primary system. It balances solubility with the water activity needed to suppress boroxine formation.

Solvent SystemRatio (v/v)ProsCons
Acetonitrile : Water 3:1 to 5:1 Best Balance. Suppresses boroxine; removes inorganic salts; good recovery.Requires careful cooling to avoid oiling out.
Ethanol : Water 1:1 to 2:1Safer (Class 3 solvent); very high solubility for boronic acids.High solubility often leads to lower recovery yields (too much stays in mother liquor).
Toluene : THF 4:1Good for removing very polar impurities.High Risk: Promotes dehydration to boroxine. Product may precipitate as anhydride.
Step-by-Step Protocol (Acetonitrile/Water)
  • Setup: Place crude solid in a flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Acetonitrile (approx. 5–8 mL/g). Heat to mild reflux (80°C).

    • Note: The solid may not dissolve completely yet.[3]

  • Water Addition: Add Water dropwise through the condenser until the solution becomes clear.

    • Target: You want a ratio where the compound is soluble at boiling but insoluble at room temperature. If you add too much water, it will crash out immediately; add just enough to clarify.

  • Hot Filtration (Optional): If insoluble black specks (Pd residues) remain, filter quickly through a pre-heated glass frit or Celite pad.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the stir plate (insulate with a towel if necessary).

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Harvest: Cool further to 0°C in an ice bath for 30 minutes. Filter the crystals.[3]

  • Drying (The Danger Zone): Dry under vacuum at room temperature or max 40°C.

    • Warning: Drying at >60°C under high vacuum will dehydrate the acid to the boroxine.

Troubleshooting & FAQs

Q1: My melting point is very broad (e.g., 210–230°C) or doesn't match the literature.

  • Diagnosis: You likely have a mixture of the Free Acid and the Boroxine (Anhydride) . This is not necessarily a chemical impurity but a physical state issue.

  • Fix: If the NMR is clean, the material is usable. In Suzuki couplings, the base/water in the reaction will re-hydrolyze the boroxine anyway. To "fix" the MP, recrystallize from water-wet solvents and air dry.

Q2: The product "oiled out" (formed a sticky goo) instead of crystals.

  • Diagnosis: This happens when the compound separates as a liquid before it crystallizes (Liquid-Liquid Phase Separation). Usually caused by cooling too fast or the solvent mixture becoming too water-rich (boronic acids are hydrophobic enough to oil out of pure water).

  • Fix: Re-heat until clear. Add a small amount of the organic co-solvent (Acetonitrile). Seed the solution with a tiny crystal of crude material. Cool very slowly (1°C/min).

Q3: I have low recovery yield (<50%).

  • Diagnosis: Boronic acids are amphiphilic. Too much solvent (especially ethanol) keeps them in solution.

  • Fix: Concentrate the mother liquor to half volume and cool again for a second crop. Ensure you are using the minimum solvent volume at boiling.

Q4: My NMR shows a messy baseline or double peaks.

  • Diagnosis: Boronic acids often form hydrogen-bonded dimers or oligomers in NMR solvents like

    
    .
    
  • Fix: Add 1 drop of

    
      (Deuterium Oxide) to your NMR tube. This breaks the oligomers and simplifies the spectrum to the monomeric boronic acid mono-deuterated species.
    

Visualizing the Boroxine Equilibrium[2][8]

Understanding this cycle is key to handling your compound.

BoroxineCycle Acid 3 x Boronic Acid (R-B(OH)2) Active Species Boroxine Boroxine (Trimer) (R3B3O3) Storage Form Acid->Boroxine Heat / Vacuum (- 3 H2O) Boroxine->Acid Water / Base (+ 3 H2O) Water 3 x H2O

Figure 2: The reversible dehydration cycle. High vacuum drying promotes the Red path; Recrystallization with water promotes the Green path.

References

  • Hall, D. G. (Ed.).[5] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Santucci, L., et al. (2016). "Purification of aryl boronic acids: A review of recent methodologies." Organic Process Research & Development. (General reference for Acid-Base extraction protocols).
  • Iovine, P. M., et al. (2010).[6] "Thermodynamics of Boroxine Formation." Dalton Transactions. (Explains the thermodynamic instability of the acid form).

  • PubChem. (2025).[7] "Dibenzofuran-4-boronic acid (Analogous Structure Data)." (Used for solubility analogy of the dibenzofuran core).

Sources

Technical Support Center: Palladium Removal from Dibenzofuran Boronic Acids

[1]

Topic: Purification & Metal Remediation for Dibenzofuran Boronic Acid Derivatives Ticket ID: #Pd-DBF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Removing palladium (Pd) from dibenzofuran boronic acids presents a unique "chemical conflict." You need to remove a transition metal that is likely coordinated to the electron-rich dibenzofuran

This guide provides a tiered approach to Pd removal, prioritizing methods that preserve the carbon-boron (C-B) bond while achieving ICH Q3D compliance (typically <10 ppm for oral drugs).

Phase 1: Diagnostic & Assessment

Q: How do I know if my dibenzofuran boronic acid is contaminated with Pd? A: While color is a strong indicator, it is not quantitative.[1]

  • Visual Cues: Pure dibenzofuran boronic acids are typically white or off-white solids.[1] A grey, tan, or black appearance usually indicates colloidal Pd

    
     or Pd-phosphine complexes.[1]
    
  • Quantitative Check: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.[1] XRF (X-ray Fluorescence) is faster for "quick checks" but less accurate below 50 ppm.[1]

Q: My Pd levels are >5,000 ppm. Can I go straight to scavengers? A: We recommend a Bulk Reduction Step first.[1] High-affinity scavengers are expensive.[1] If you have >1,000 ppm Pd, perform a preliminary activated carbon treatment or a wash/precipitation step to bring the load down to <500 ppm before using functionalized silica.[1]

Phase 2: Solid-Supported Scavengers (The Gold Standard)

This is the most reliable method for boronic acids because it occurs under neutral conditions, minimizing protodeboronation (loss of the boron group).

Selection Guide: Which Scavenger?

For dibenzofuran systems, Pd is often bound to phosphine ligands or trapped in the aromatic lattice.[1]

Scavenger TypeFunctional GroupSpecificityRecommended For
SiliaMetS® Thiol Propylthiol (-SH)Broad Pd affinityFirst Choice. Best balance of cost/efficacy for Pd(II) and Pd(0).[1]
SiliaMetS® DMT DimercaptotriazineUltra-high affinityHard-to-remove Pd. Use if Thiol fails.[1] More expensive but scavenges <1 ppm.[1]
SiliaMetS® Thiourea ThioureaPd & RuGood if the Pd is complexed with amines.
Standard Operating Procedure (Batch Mode)
  • Dissolution: Dissolve crude dibenzofuran boronic acid in THF or DCM (avoid MeOH if possible to prevent boronic ester formation, though MeOH is acceptable if short contact time).

  • Loading: Add 4–10 equivalents of scavenger relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 5–10% w/w of scavenger relative to the product mass.[1]

  • Incubation: Stir at room temperature for 4–16 hours .

    • Warning: Do not heat above 50°C. Boronic acids in solution are prone to thermal degradation (protodeboronation), especially if any base is present.[1]

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.[1]

  • Rinse: Wash the cake with THF to recover adsorbed product.

Phase 3: Assisted Crystallization (The "Chelator Spike")

Q: I prefer crystallization. Why does Pd keep co-crystallizing with my product? A: Dibenzofuran is planar.[1] Pd complexes often occlude within the crystal lattice.[1] To fix this, you must keep the Pd soluble in the mother liquor while the product crashes out.

Protocol: The "NAC Spike" Method

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., THF or EtOAc).[1]

  • Add N-Acetylcysteine (NAC) or Trithiocyanuric Acid (TMT) (0.1–0.5 eq relative to Pd).[1]

  • Stir for 30 mins. These small molecules bind Pd tighter than the dibenzofuran.[1]

  • Add anti-solvent (e.g., Heptane/Hexane) slowly to induce crystallization.[1]

  • Filter.[1][2][3][4] The Pd-NAC complex remains in the supernatant; the boronic acid crystallizes pure.

Phase 4: Troubleshooting & FAQs

Issue 1: Protodeboronation (Loss of Boron)

User Report: "After purification, I see a large peak in LCMS corresponding to dibenzofuran (mass = M-B(OH)2 + H)."

  • Cause: The C-B bond at the 4-position of dibenzofuran is sterically crowded and electronically activated, making it susceptible to hydrolysis. This is accelerated by Base + Heat or Pd(II) catalysis .[1]

  • Solution:

    • Ensure the scavenging solvent is neutral .[1]

    • Avoid activated carbon with high ash content (often basic).[1] Use acid-washed carbon.[1]

    • Reduce Temperature: Perform scavenging at 20°C, even if it takes longer.

Issue 2: Variable Solubility (The Boroxine Cycle)

User Report: "My product won't dissolve in the solvent recommended for scavenging."

  • Cause: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1] Boroxines are less polar and have different solubility profiles than the free acid.[1]

  • Solution: Add a small amount of water (1-5%) to your organic solvent (THF/H2O).[1] This shifts the equilibrium back to the monomeric boronic acid species, ensuring consistent solubility for the scavenging process.

Visual Decision Matrix

The following workflow illustrates the logical path for purifying dibenzofuran boronic acid based on initial contamination levels.

Pd_Removal_WorkflowStartCrude DibenzofuranBoronic AcidMeasureMeasure Pd Level(ICP-MS / XRF)Start->MeasureDecisionPd Concentration?Measure->DecisionHighLoad> 1000 ppm(Bulk Contamination)Decision->HighLoadHighLowLoad< 1000 ppm(Trace Contamination)Decision->LowLoadModerate/LowCarbonActivated Carbon Wash(Acid-Washed C-941)Short contact timeHighLoad->CarbonScavengerSelectSelect Silica Scavenger(SiliaMetS)LowLoad->ScavengerSelectCarbon->MeasureRe-checkThiolStandard: Thiol (-SH)4-10 eq, THF, 25°CScavengerSelect->ThiolGeneral UseDMTDifficult: DMT(Dimercaptotriazine)High AffinityScavengerSelect->DMTStubborn PdFilterFilter (0.45µm)& ConcentrateThiol->FilterDMT->FilterCrystallizeAssisted Crystallization(Spike w/ NAC chelator)Filter->CrystallizeFinalFinal Product(< 20 ppm Pd)Crystallize->Final

Caption: Figure 1.[1] Integrated workflow for Palladium remediation. High-load inputs require bulk reduction before expensive scavenging steps.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][5][6]

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers: User Guide & Selection Chart.[1] SiliCycle Application Notes.[1][5][6]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities.[1][7] European Medicines Agency.[1]

  • Biotage. (2020).[1][5][6] Strategies for Metal Removal in Drug Development.[1][8] Biotage White Paper.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (Discusses protodeboronation mechanisms).

minimizing homocoupling side reactions in Suzuki synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center. Ticket #8044: Minimizing Homocoupling Side Reactions in Suzuki-Miyaura Synthesis.

I am Dr. Chen, Senior Application Scientist. I have reviewed your request regarding yield losses due to dimerization (homocoupling). This is a common failure mode in cross-coupling, but it is chemically distinct depending on which partner is dimerizing.

Below is a diagnostic guide, mechanistic breakdown, and set of validated protocols to resolve this.

Phase 1: Diagnostics

Before altering your conditions, we must identify the specific type of homocoupling. Use this decision tree to isolate the root cause.

DiagnosticTree Start START: Analyze Impurity Profile (LCMS/NMR) TypeCheck Identify Dimer Structure Start->TypeCheck ArAr Ar-Ar Dimer (From Boronic Acid) TypeCheck->ArAr 2 x Nucleophile ArPrArPr Ar'-Ar' Dimer (From Aryl Halide) TypeCheck->ArPrArPr 2 x Electrophile Oxidative DIAGNOSIS: Oxidative Homocoupling ArAr->Oxidative Reductive DIAGNOSIS: Reductive Homocoupling ArPrArPr->Reductive Cause1 Primary Cause: Dissolved Oxygen (O2) Oxidative->Cause1 Cause2 Secondary Cause: Excess Base / Fast Hydrolysis Oxidative->Cause2 Cause3 Primary Cause: Ligand Scrambling / Solvent Redox Reductive->Cause3

Figure 1: Diagnostic logic flow for identifying the mechanistic origin of homocoupling impurities.

Phase 2: Troubleshooting Oxidative Homocoupling (Ar-Ar)

Symptom: You observe dimerization of the Boronic Acid (


).
Mechanism:  This is the "Glaser-type" pathway. It requires an oxidant—almost always dissolved oxygen—which generates a peroxo-palladium species (

) capable of reacting with two equivalents of boronic acid.
Protocol A: The "Zero-Oxygen" Standard

Balloon purging is often insufficient for sensitive reactions. You must lower dissolved


 below the threshold where it competes with the halide oxidative addition.
MethodEfficiencyRecommended For
Balloon Purge LowRobust substrates only.
Sparging Medium-HighScale-up (>10g); solvents with low volatility.
Freeze-Pump-Thaw Critical Small scale (<1g); electron-rich boronic acids; mechanistic studies.

Step-by-Step: Freeze-Pump-Thaw (The Gold Standard)

  • Place solvent/reagents in a Schlenk flask. Do not add catalyst yet.

  • Freeze solid using liquid nitrogen (

    
    ).
    
  • Open to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum; thaw in a warm water bath. (Gas bubbles will evolve rapidly).

  • Repeat cycles 3 times.

  • Backfill with Argon. Add catalyst counter-flow under Argon.

Protocol B: Controlled Addition (Kinetic Suppression)

If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenylboronic acid), it is prone to rapid homocoupling. High instantaneous concentration favors the second-order homocoupling rate (


) over the cross-coupling.

The Fix: Use a syringe pump to maintain a low steady-state concentration of the nucleophile.

  • Rate: 0.5 – 1.0 equivalents per hour.

  • Setup: Dissolve Boronic Acid in the reaction solvent; add to the catalyst/halide mixture at reflux.

Protocol C: The "Scavenger" Additive

For stubborn cases, add a mild reducing agent to quench Pd(II) species that fail to undergo transmetallation.

  • Additive: Potassium Formate (HCOOK).

  • Load: 10–20 mol%.

  • Mechanism: Reduces "stalled" Pd(II) species back to Pd(0) before they can mediate homocoupling [1].[1]

Phase 3: Troubleshooting Reductive Homocoupling (Ar'-Ar')

Symptom: You observe dimerization of the Aryl Halide (


).
Mechanism:  This occurs via "scrambling" (disproportionation) of the oxidative addition complex or solvent-mediated reduction. It is most common when using alcoholic solvents (which can act as reductants) or electron-poor ligands.
Mechanistic Visualization

The diagram below highlights where the cycle "leaks" into homocoupling.

ReductiveLeak Pd0 Pd(0) Active Catalyst PdII Ar'-Pd(II)-X (Oxidative Addn) Pd0->PdII + Ar'-X Target Cross-Coupling Cycle PdII->Target + Ar-B(OH)2 (Fast Transmetallation) Leak Disproportionation (Scrambling) PdII->Leak Slow Transmetallation (Leakage Path) Homo Ar'-Ar' (Side Product) Leak->Homo Reductive Elim. PdX2 Pd(II)X2 Leak->PdX2

Figure 2: Kinetic competition between the target cycle and the disproportionation leak.

Corrective Actions
  • Switch Solvents: If using Isopropanol or Ethanol, switch to a non-reducing solvent system like Dioxane/Water or Toluene/Water . Alcohols can oxidize to ketones, reducing Pd(II) and forcing the homocoupling of ligands [2].

  • Change the Ligand:

    • Problem:

      
       (Triphenylphosphine) is prone to scrambling.
      
    • Solution: Use bulky, electron-rich ligands that accelerate Transmetallation (the step that competes with the leak).

    • Recommendation: SPhos or XPhos . These Buchwald ligands create a steric environment that disfavors the formation of the bis-aryl Pd complex required for homocoupling [3].

Phase 4: Advanced Boronate Strategies

If your boronic acid is unstable (protodeboronates or homocouples upon contact with base), use MIDA Boronates .

Why? MIDA (N-methyliminodiacetic acid) boronates are slow-release reservoirs.[2] Under the hydrous basic conditions of Suzuki coupling, they hydrolyze slowly to release the active boronic acid.

  • Result: The concentration of free boronic acid never gets high enough to drive the second-order homocoupling reaction, but is sufficient for the first-order cross-coupling.

References

  • Adamo, C. et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[3]

  • Amatore, C. & Jutand, A. (1991). Role of the Solvent in the Reductive Homocoupling of Aryl Halides.[4]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5]

Sources

Navigating the Nuances of Basic Media: A Technical Guide to the Stability of (3-Chlorodibenzo[b,d]furan-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, the researcher, with in-depth insights and practical solutions for experiments involving (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid, with a specific focus on its stability in basic media. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.

The inherent reactivity of boronic acids, which makes them invaluable in modern organic synthesis, also renders them susceptible to decomposition pathways, particularly in the basic conditions required for many cross-coupling reactions. Understanding the delicate balance between desired reactivity and undesired degradation is paramount for success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What is the likely cause?

A1: Low yields in Suzuki-Miyaura reactions involving this compound under basic conditions are frequently attributed to the decomposition of the boronic acid via protodeboronation.[1][2] This is a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1]

The stability of an arylboronic acid is significantly influenced by the electronic nature of its substituents. The dibenzofuran moiety and the chloro substituent on your molecule are electron-withdrawing, which can increase the susceptibility of the boronic acid to nucleophilic attack and subsequent protodeboronation, especially under strong basic conditions.[3]

Q2: What is protodeboronation and why is it a problem in my reaction?

A2: Protodeboronation is the protonolysis of a boronic acid, resulting in the cleavage of the C-B bond and its replacement with a C-H bond.[1] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction as it converts your active coupling partner into an inert arene, thereby reducing the yield of your desired biaryl product. This process is often accelerated in basic aqueous media.[4]

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a more reactive boronate species ([ArB(OH)3]⁻) which then reacts with a proton source, such as water.[1]

Q3: How does the choice of base affect the stability of this compound?

A3: The base plays a crucial, multifaceted role in the Suzuki-Miyaura reaction. It is required to activate the boronic acid for transmetalation with the palladium catalyst.[5] However, stronger bases and higher pH levels can also accelerate the rate of protodeboronation.[4]

For an electron-deficient boronic acid like this compound, a careful choice of base is critical. While a base is necessary for the catalytic cycle to proceed, overly harsh basic conditions can lead to rapid decomposition. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize protodeboronation.[6]

Q4: Are there any alternatives to using the free boronic acid to improve stability?

A4: Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly enhance its stability and reduce the rate of protodeboronation.[2] Boronic esters are generally less susceptible to decomposition under basic conditions and can be used directly in Suzuki-Miyaura reactions.[2]

Another effective strategy is the use of N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes.[7] These are air-stable, crystalline solids that can be easily handled and stored. In the presence of a base, they slowly release the active boronic acid in situ, maintaining a low concentration of the sensitive species in the reaction mixture and thus minimizing decomposition.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to no product formation, significant recovery of the corresponding deboronated starting material (3-chlorodibenzo[b,d]furan). Rapid protodeboronation of the boronic acid.1. Optimize the Base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base. 2. Lower the Reaction Temperature: If the reaction protocol allows, reducing the temperature can slow down the rate of protodeboronation. 3. Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Ensure your solvents are dry. 4. Protect the Boronic Acid: Convert the boronic acid to its pinacol ester or a MIDA boronate to increase stability.
Inconsistent reaction yields. Degradation of the boronic acid during storage.1. Proper Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Boronic acids can be sensitive to air and moisture. 2. Check Purity: Before use, verify the purity of your boronic acid, as degradation can occur over time.
Formation of homocoupling byproducts (biaryl of the coupling partner). Catalyst deactivation or slow transmetalation.1. Optimize Catalyst and Ligand: For electron-deficient systems, using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.[6] 2. Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, which can disfavor homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the allotted time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of the Diethanolamine (DABO) Adduct for Enhanced Stability

Materials:

  • This compound

  • Diethanolamine (1.0 equivalent)

  • Dichloromethane

Procedure:

  • In an open flask at room temperature, stir the this compound with diethanolamine in dichloromethane.

  • The resulting solid precipitate is the DABO boronate.

  • Isolate the pure product by filtration and/or recrystallization.[7] This stable complex can then be used directly in the Suzuki-Miyaura coupling reaction as described in Protocol 1.

Visualizing the Process

To better understand the key reaction and the competing decomposition pathway, the following diagrams illustrate the processes.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation ArBOH This compound ArBOH3 Activated Boronate [ArB(OH)₃]⁻ ArBOH->ArBOH3 Activation Base1 Base (e.g., K₂CO₃) Base1->ArBOH3 Transmetalation Transmetalation ArBOH3->Transmetalation Pd_cat Pd(0) Catalyst Pd_complex Oxidative Addition Intermediate Pd_cat->Pd_complex ArX Aryl Halide ArX->Pd_complex Pd_complex->Transmetalation Product Desired Biaryl Product Transmetalation->Product ArBOH_p This compound ArBOH3_p Activated Boronate [ArB(OH)₃]⁻ ArBOH_p->ArBOH3_p Activation Base2 Base (e.g., KOH) Base2->ArBOH3_p Deboronated 3-Chlorodibenzo[b,d]furan (Byproduct) ArBOH3_p->Deboronated Protonolysis H2O Proton Source (H₂O) H2O->Deboronated

Caption: Competing pathways for this compound in basic media.

This guide provides a foundational understanding of the stability of this compound in basic media. Successful experimentation will always depend on careful optimization of reaction conditions. We encourage you to use this guide as a starting point for developing robust and efficient synthetic protocols.

References

  • DABO boronates are air-stable reagents that can be used directly in Suzuki-Miyaura reactions. (Source: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC)
  • Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid in which a carbon-boron bond is broken and replaced with a carbon-hydrogen bond.
  • The Suzuki-Miyaura coupling reaction of 1-aryltriazenes with arylboronic acids has been catalyzed by a recyclable polymer-supported Pd–NHC complex catalyst. (Source: Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex - Beilstein Journals)
  • Arylboronic acids are indispensable reagents in modern synthetic chemistry. (Source: A general protodeboronation reaction.
  • Protodeboronation of boronic acids is a known side reaction, particularly in aqueous basic media.
  • For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases. (Source: Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem)
  • Aryltrifluoroborates are more robust and less prone to protodeboronation compared to aryl boronic acids. (Source: The Suzuki Reaction - Chem 115 Myers)
  • The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed, cross-coupling reaction.
  • Coupling partners such as electron-deficient arylboronic acids are prone to undergo protodeboronation.
  • The rate of background protodeboronation of boronic acid can be significant at elevated temperatures.
  • An efficient method for Suzuki-Miyaura cross-coupling of DNA-conjugated aryl iodide with (het)aryl boronic acids has been developed.
  • The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles is reported. (Source: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT)
  • A convenient protocol for the synthesis of 3-arylcoumarins via Pd-catalyzed cross-coupling reaction is reported.
  • A synthetic strategy for biaryl derivatives based on Suzuki–Miyaura coupling using immobilized boronic acid is described. (Source: Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET)
  • In the Suzuki-Miyaura reaction, the base is required to activate the organoboron species. (Source: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube)
  • Boronic acids are considered Lewis acids, having a pKa value of 4–10.
  • The pKa of boronic acids can vary depending on the substituents on the derivatives.
  • Boronic acids are increasingly utilized in diverse areas of research. (Source: Boronic acids for sensing and other applications - a mini-review of papers published in 2013)
  • Boronic acids have had a minimal impact in biological contexts due to their oxidative instability. (Source: Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH)
  • Boronic acids are prospective compounds in the inhibition of metallo-β-lactamases. (Source: Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC)
  • Boronic acids can form various adducts with nucleophiles in target proteins.
  • An in situ click chemistry platform was evaluated for discovering boronic acid-based β-lactamase inhibitors. (Source: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry)
  • The electrophilic boron group in boronic acids resembles the carbonyl in the β-lactam ring.
  • A visible light-induced C−H bromination method for synthesizing α-halogenated boronic esters has been introduced.
  • The oxidation of 1,4-diborabenzene and 9,10-diboraanthracene yields different products.
  • Electron-withdrawing groups attached to an aromatic boronic acid decrease the pKa value.
  • A general mechanistic model for aqueous protodeboronation as a function of pH has been developed. (Source: Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC)
  • A concise and practical protodeboronation of arylboronic acids under mild conditions has been reported.
  • A comparative theoretical study of halogen⋯halogen interactions in halobenzene homodimers has been conducted. (Source: Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - MDPI)
  • A Pd-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water has been developed.

Sources

Technical Support Center: Workup and Purification of Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling challenging, often "sticky," boronic acid intermediates. The protocols and explanations herein are designed to provide both practical steps and a deeper understanding of the underlying chemical principles to ensure experimental success.

Introduction: The Challenge of "Sticky" Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. While many are well-behaved crystalline solids, a significant number present as intractable oils, waxes, or amorphous solids that are difficult to handle and purify.[1][2] This "stickiness" can arise from several factors, including the presence of impurities, the formation of oligomeric anhydrides (boroxines), or the intrinsic physical properties of the molecule.[1][3] Furthermore, the inherent sensitivity of the C–B bond to protodeboronation and oxidation adds another layer of complexity to their workup and purification.[4][5]

This guide is structured to address these challenges head-on, providing validated strategies to transform problematic intermediates into pure, manageable materials.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of boronic acid intermediates in a question-and-answer format.

Q1: My boronic acid is an intractable oil or wax and won't crystallize. What are my options?

A1: This is a very common issue. When direct crystallization or trituration fails, derivatization into a more stable and crystalline form is the most robust strategy. The choice of derivative depends on the stability of your compound and the desired downstream application.

Core Strategy: Derivatization for Purification

The underlying principle is to temporarily convert the boronic acid into a less polar, more stable, and often crystalline derivative. This derivative can then be purified by standard techniques like chromatography or recrystallization, and the boronic acid can be regenerated if needed.

dot

Caption: Decision workflow for purifying sticky boronic acids.

Recommended Derivatization Techniques:

  • Conversion to Pinacol Boronate Esters: Pinacol esters are generally more stable than their corresponding boronic acids, making them amenable to silica gel chromatography.[1] They are less polar and the bulky pinacol group can prevent the formation of boroxine anhydrides.

  • Conversion to N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable to chromatography, air, and moisture.[6][7] They are often highly crystalline and can be purified using a unique "catch-and-release" protocol on silica gel.[6]

  • Conversion to Potassium Trifluoroborate (BF₃K) Salts: These salts are typically highly crystalline solids that are stable to air and moisture.[1][8] This method is excellent for compounds that are difficult to purify by chromatography, as the resulting salts can often be easily recrystallized.[9]

Detailed protocols for each of these derivatization methods are provided in the "Experimental Protocols" section below.

Q2: My boronic acid is co-eluting with impurities during silica gel chromatography. How can I improve separation?

A2: Boronic acids often interact strongly with silica gel, leading to significant tailing and poor separation.[10][11]

Troubleshooting Steps:

  • Solvent System Modification: For polar boronic acids that streak on the column, switching to a more polar eluent system like DCM/MeOH can be effective.[12] Sometimes, adding a small amount of a modifier like acetic acid can improve peak shape, but care must be taken as this can promote decomposition.[2]

  • Use Boric Acid-Treated Silica Gel: This is particularly effective for purifying pinacol boronate esters that might otherwise decompose or stick to silica. Impregnating the silica gel with boric acid suppresses the over-adsorption of the boronate ester.[13][14]

  • Switch to a Different Stationary Phase:

    • Reverse-Phase (C18): This is a good option for polar boronic acids. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a pH modifier like formic acid.[10][15] Be aware that some boronic acids can decompose during the evaporation of aqueous fractions.[10]

    • Alumina: For certain compounds, neutral or basic alumina can be a viable alternative to silica gel.

  • Derivatize to a MIDA Ester: As mentioned in Q1, MIDA boronates have a unique affinity for silica. This allows for a "catch-and-release" purification where impurities are first washed away with a non-polar solvent, and the desired MIDA boronate is then eluted with a more polar solvent like THF.[6]

Q3: I'm observing significant decomposition of my boronic acid during aqueous workup. How can I minimize this?

A3: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially in aqueous acidic or basic conditions and at elevated temperatures.[4][16]

Strategies to Minimize Decomposition:

  • Minimize Contact Time with Water: Perform aqueous extractions quickly and at low temperatures.

  • Control pH: The stability of boronic acids is highly pH-dependent.[16][17] Avoid strongly acidic or basic conditions if your compound is sensitive. If an acid/base extraction is necessary, perform it rapidly and at 0 °C.

  • Use Anhydrous Workup Conditions: If possible, avoid an aqueous workup altogether. This can be achieved by directly derivatizing the crude reaction mixture into a stable form like a MIDA or pinacol boronate, which can then be purified under anhydrous conditions.[1][7]

  • Remove Boron Residues with Methanol: Boron-containing byproducts can sometimes be removed by repeatedly concentrating the crude product from methanol. This process forms the volatile trimethyl borate, which can be removed under vacuum.[18]

Q4: My boronic acid product is sticking to all my glassware. What are some practical handling tips?

A4: The physical nature of sticky boronic acids makes quantitative transfer difficult.

Handling Tips:

  • Dissolve and Transfer: Instead of trying to scrape the material, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM, THF, or Ethyl Acetate) to transfer it between flasks.

  • Trituration: If the compound is an oil or wax, try triturating it with a non-polar solvent like pentane or hexane. This can sometimes induce crystallization or solidify the material, making it easier to handle as a suspension and remove soluble non-polar impurities.[2][10]

  • Freeze-Drying (Lyophilization): If your boronic acid is soluble in water or a solvent like 1,4-dioxane, freeze-drying can be an effective way to obtain a manageable, fluffy solid from an oily residue.

Frequently Asked Questions (FAQs)

Q: What is the chemical reason some boronic acids are "sticky"? A: "Stickiness" is often due to the formation of boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[1] This process can lead to the formation of oligomeric mixtures with varying molecular weights, resulting in non-crystalline, waxy, or oily materials. The presence of polar functional groups on the molecule can also lead to strong intermolecular hydrogen bonding, further hindering crystallization.[3]

Q: Are boronate esters always more stable than boronic acids? A: Generally, yes. Cyclic boronate esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), protect the Lewis acidic boron center. This protection reduces susceptibility to both oxidative degradation and hydrolysis (protodeboronation).[1][4] The steric bulk of the diol used to form the ester also physically shields the boron atom.

Q: Can I use an acid/base extraction to purify my boronic acid? A: Yes, this can be an effective technique. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with an aqueous base (e.g., NaOH, K₂CO₃).[12][19][20] This allows for the extraction of neutral organic impurities with a solvent like ether or ethyl acetate. The aqueous layer can then be re-acidified to precipitate or extract the purified boronic acid.[19] However, this method is not suitable if your impurities are also acidic, and care must be taken as some boronic acids are unstable under these conditions.[10][16]

Experimental Protocols

Protocol 1: Purification via Pinacol Boronate Ester Formation

This protocol is ideal for converting a crude, sticky boronic acid into a more stable ester that is suitable for chromatographic purification.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing the crude boronic acid (1.0 equiv), add pinacol (1.1-1.5 equiv).

  • Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or heptane.

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected. The reaction is typically complete within 2-16 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude pinacol boronate ester can now be purified by silica gel chromatography. For particularly sensitive esters, use of boric acid-treated silica gel is recommended.[13]

dot

Pinacol_Ester_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products BoronicAcid Crude Boronic Acid (R-B(OH)₂) Conditions Toluene or Heptane Dean-Stark Apparatus Reflux BoronicAcid->Conditions Pinacol Pinacol Pinacol->Conditions PinacolEster Pinacol Boronate Ester Conditions->PinacolEster Water Water (removed) Conditions->Water

Caption: Workflow for pinacol boronate ester synthesis.

Protocol 2: Purification via MIDA Boronate Ester Formation

This method is excellent for creating highly stable, crystalline derivatives suitable for rigorous purification.[21]

Step-by-Step Methodology:

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the crude boronic acid (1.0 equiv) and MIDA anhydride (1.2-1.5 equiv).[6][21]

  • Solvent & Base: Add anhydrous DMSO and a mild base such as pyridine (catalytic) or another suitable base.

  • Reaction: Heat the mixture (e.g., to 70-80 °C) with stirring. The reaction is typically complete in 1-3 hours.

  • Purification (Catch-and-Release): a. Load: Concentrate the reaction mixture and load it onto a silica gel plug or column pre-conditioned with a non-polar solvent (e.g., diethyl ether or DCM). b. Wash: Wash the column thoroughly with the non-polar solvent to elute impurities. The MIDA boronate will remain adsorbed ("caught") on the silica gel.[6] c. Elute: Switch the eluent to a more polar solvent, such as THF or 10% MeOH in DCM, to "release" and elute the pure MIDA boronate.[6]

  • Isolation: The pure MIDA boronate can often be isolated as a crystalline solid upon solvent evaporation.[6]

Protocol 3: Purification via Potassium Trifluoroborate (BF₃K) Salt Formation

This protocol is highly effective for obtaining crystalline, easy-to-handle solids from oily boronic acids or esters.[22]

Step-by-Step Methodology:

  • Setup: Dissolve the crude boronic acid or boronate ester (1.0 equiv) in methanol or a mixture of methanol and water.

  • Salt Formation: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0-5.0 equiv).

  • Stirring: Stir the mixture at room temperature. A precipitate of the potassium trifluoroborate salt will often form. The reaction time can range from 30 minutes to several hours.

  • Isolation: a. Concentrate the mixture under reduced pressure to remove the methanol. b. If a solid has precipitated, it can be collected by filtration, washed with cold water and/or acetone, and dried. c. If the salt is water-soluble, the mixture may need to be concentrated to dryness and the salt purified by recrystallization from a suitable solvent like acetonitrile or an acetone/ether mixture.[8]

  • Pinacol Removal: If starting from a pinacol ester, an azeotropic removal of the pinacol byproduct with water under reduced pressure may be necessary to achieve high purity of the final salt.[22]

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For
Pinacol Ester Formation Good stability, suitable for chromatography, common reagents.[1]Can sometimes be oily, may require chromatography for purification.General purpose purification of moderately stable boronic acids.
MIDA Ester Formation Exceptional stability, often crystalline, unique "catch-and-release" purification.[6][7]Requires specific MIDA anhydride reagent, deprotection requires aqueous base.Complex molecules, multi-step synthesis, when high stability is needed.
BF₃K Salt Formation Highly crystalline, very stable to air and oxidation, easy to handle.[1][8]Requires use of KHF₂, may not be suitable for all downstream reactions directly.Compounds that are difficult to purify by chromatography; large-scale purification.
Acid/Base Extraction Simple, inexpensive, removes neutral impurities effectively.[19]Risk of decomposition for sensitive substrates, ineffective for acidic/basic impurities.[10]Crude mixtures where the main impurities are neutral and non-polar.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Bull, J. A., & James, T. D. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2020230118. [Link]

  • Zhang, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018415118. [Link]

  • Zhang, Z., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]

  • Various Authors. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros, Reddit. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 93, 233-253. [Link]

  • Gomez, M. L., & Anseth, K. S. (2023). Solute Stabilization Effects of Nanoparticles Containing Boronic Acids in the Absence of Binding Pairs. Langmuir, 39(43), 15335–15344. [Link]

  • Hitosugi, S., Yamasaki, T., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CoLab. [Link]

  • Wuest, J. D. (2005). Engineering crystals built from molecules containing boron. Pure and Applied Chemistry, 77(7), 1145-1154. [Link]

  • Burke, M. D., & Gillis, E. P. (2018). Methods for forming protected organoboronic acids.
  • Aggarwal, V. K., & Webster, M. P. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3282-3284. [Link]

  • Hoppe, D., & Aggarwal, V. K. (2011). Asymmetric Synthesis of Secondary Alcohols from Aldehydes and Isobutylboronic Acid Pinacol Ester. Organic Syntheses, 88, 344-353. [Link]

  • Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Elford, T. (2012). Fluoroborates without the etch. Chemistry World. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Chemistry Stack Exchange Community. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Zhang, Y., et al. (2022). Purification of amorphous boron powder by using the soluble transformation of acid-insoluble boron magnesium compounds. Scientific Reports, 12(1), 1-10. [Link]

  • Reddit Community. (2017). Purification of boronic acids? r/chemistry, Reddit. [Link]

  • Chong, J. M., & Srebnik, M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. [Link]

  • Chong, J. M., & Srebnik, M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central, National Institutes of Health. [Link]

  • Inventor, Y. Z. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Zhang, Y., et al. (2025). Purification and characterization of amorphous boron powder by microwave heating combined with acid leaching. ResearchGate. [Link]

  • Khlebnikov, V., et al. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Inventor, A. B. (2007). Process for purification of boronic acid and its derivatives.
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Inventor, C. D. (2008). Method For Inhibiting the Crystallization of Boric Acid.
  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Reddit Community. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry, Reddit. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Ragani, K., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 524-530. [Link]

  • Li, W., et al. (2008). Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 85, 306-313. [Link]

Sources

Technical Support Center: Purification of 3-Chlorodibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Objective: This guide provides an autonomous, self-validating framework for the recrystallization of 3-chlorodibenzofuran (3-CDF) and its structural analogs.

The Challenge: 3-chlorodibenzofuran is a planar, lipophilic aromatic system. Its purification is frequently complicated by:

  • Structural Isomerism: Difficulty separating the 3-chloro isomer from the 2-chloro or 4-chloro byproducts due to similar

    
    -stacking capabilities.
    
  • Oiling Out: The compound’s melting point (typically <120°C for mono-chlorinated congeners) often overlaps with the boiling points of common high-polarity solvents, leading to liquid-liquid phase separation rather than crystallization.

  • Hydrophobicity: Extreme insolubility in water requires careful modulation of binary solvent systems.

Quick Reference: Solvent Compatibility Matrix

Solvent SystemRoleSuitabilityNotes
Ethanol (EtOH) Primary⭐⭐⭐Best balance of polarity; reduces risk of oiling out compared to toluene.
Acetic Acid (AcOH) Primary⭐⭐⭐⭐Excellent for removing oxidative impurities; high solubilizing power at reflux.
Toluene Primary⭐⭐Good for highly substituted/high-MP derivatives; risk of oiling out for mono-chlorinated species.
Acetonitrile (MeCN) Primary⭐⭐⭐Good for removing more polar synthetic precursors.
Water Anti-Solvent⭐⭐⭐⭐Standard anti-solvent for EtOH, AcOH, or MeCN systems.
Hexane/Heptane Anti-Solvent⭐⭐Used with Toluene/DCM; less effective for removing polar impurities.

Solvent Selection Logic & Mechanism

Recrystallization relies on the differential solubility between the target (3-CDF) and impurities across a temperature gradient. For dibenzofurans, we exploit


-

stacking interactions
and halogen bonding .
The "Like-Dissolves-Like" Trap

While 3-CDF is highly soluble in non-polar solvents (DCM, Chloroform), these are poor recrystallization solvents because they are too good. They hold impurities in solution even at low temperatures, killing yield.

The Recommended System: Glacial Acetic Acid or Ethanol/Water

We prioritize Glacial Acetic Acid or Ethanol because they possess a hydroxyl group capable of hydrogen bonding with polar impurities (phenols, uncyclized intermediates), keeping them in solution, while the hydrophobic 3-CDF precipitates upon cooling due to the disruption of its solvation shell.

Decision Logic Diagram

The following decision tree illustrates the autonomous process for selecting the correct solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude 3-CDF SolCheck Solubility Test (100mg/mL @ Reflux) Start->SolCheck TryEtOH Test Ethanol SolCheck->TryEtOH EtOH_Sol Soluble at Reflux? TryEtOH->EtOH_Sol UseEtOH PROTOCOL A: Single Solvent (EtOH) EtOH_Sol->UseEtOH Yes TryAcOH Test Glacial Acetic Acid EtOH_Sol->TryAcOH No (Too Insoluble) AcOH_Sol Soluble at Reflux? TryAcOH->AcOH_Sol UseAcOH PROTOCOL B: Single Solvent (AcOH) AcOH_Sol->UseAcOH Yes TryBinary Test Toluene/Heptane AcOH_Sol->TryBinary No (Highly Impure)

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate testing phases; Green nodes indicate validated protocols.

Validated Experimental Protocols

Protocol A: Binary Recrystallization (Ethanol/Water)

Best for: General purification of 3-CDF with moderate impurities.

Prerequisites:

  • Crude 3-CDF

  • Ethanol (95% or absolute)

  • Deionized Water (Anti-solvent)

  • Hot plate with magnetic stirring

Step-by-Step Methodology:

  • Saturation: Place 1.0 g of crude 3-CDF in a 50 mL Erlenmeyer flask. Add 10 mL of Ethanol.

  • Reflux: Heat to boiling (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is just achieved.

    • Critical Check: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • The Cloud Point: Remove from heat. While still hot (but not boiling), add warm water dropwise.

    • Visual Cue: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 drops of Ethanol to clear the turbidity. The solution should now be saturated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Do not shake.

    • Mechanism:[1][2][3][4] Slow cooling promotes the growth of fewer, larger crystals which exclude impurities from the lattice.

  • Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel). Wash with cold 50% EtOH/Water.

Protocol B: High-Purity Recrystallization (Glacial Acetic Acid)

Best for: Removing stubborn oxidative side-products or isomers.

  • Dissolve crude 3-CDF in minimum boiling Glacial Acetic Acid (~118°C).

    • Safety: Perform in a fume hood. Acetic acid vapor is corrosive.

  • Allow to cool slowly to room temperature. The 3-CDF usually crystallizes as needles or plates.

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Dry under high vacuum at 40°C. Acetic acid solvates (inclusions) can be persistent; ensure thorough drying.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as a separate liquid layer (oil droplets) at the bottom of the flask rather than forming crystals.

Root Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated 3-CDF. This is common with mono-chlorinated dibenzofurans which have lower melting points than their poly-chlorinated counterparts.

Corrective Workflow:

OilingOutFix Issue Issue: Product Oils Out Check1 Check Solvent BP vs Product MP Issue->Check1 Action1 Switch Solvent Check1->Action1 If Solvent BP > Product MP Action2 Seeding Strategy Check1->Action2 If Solvent BP < Product MP Result Crystallization Action1->Result Use Ethanol (BP 78°C) Action2->Result Add Seed Crystal at Cloud Point

Figure 2: Troubleshooting logic for oiling out events.

Immediate Fixes:

  • Reheat: Redissolve the oil by heating.

  • Dilute: Add more solvent. This lowers the saturation temperature.

  • Seed: Cool the solution only to the temperature just above where oiling occurred, then add a seed crystal of pure 3-CDF. This provides a template for the lattice to form, bypassing the amorphous liquid phase.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low (<50%) even after cooling to 0°C? A: 3-chlorodibenzofuran is significantly soluble in organic solvents. If you used too much solvent initially (far below saturation), the compound remains in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.

Q2: I cannot separate the 3-chloro isomer from the 2-chloro isomer. A: Isomers often co-crystallize. Recrystallization alone may be insufficient if the ratio is near 1:1.

  • Fix: Use Recrystallization from Methanol or perform a flash column chromatography step (Hexane/DCM) before recrystallization. The slight difference in dipole moments between 2-Cl and 3-Cl variants often results in better separation on silica than in crystal packing.

Q3: Can I use Toluene? A: Toluene is excellent for dissolving the compound, but its boiling point (110°C) is dangerously close to the melting point of mono-chlorinated dibenzofurans. This dramatically increases the risk of oiling out. Use Toluene only if Ethanol or Acetic Acid fails to dissolve the crude material.

Q4: How do I remove the acetic acid smell from my crystals? A: Acetic acid can form inclusion complexes.

  • Fix: After the initial filtration, wash the crystals with cold water, then recrystallize a second time from Ethanol/Water. This "solvent exchange" removes trapped acetic acid.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 527713, 3-Chlorodibenzofuran.

  • Gray, A. P., et al. (1976). Synthesis of specific polychlorinated dibenzo-p-dioxins. Journal of Organic Chemistry.
  • University of Massachusetts Amherst. (n.d.). Recrystallization Procedures and Solvent Selection.[2][5][6]

Sources

storage conditions to prevent anhydride formation in boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions to Prevent Anhydride Formation in Boronic Acids Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active | Version: 2.4

Welcome to the Technical Support Portal

You are likely here because your boronic acid reagent has changed appearance, shows a confusing melting point, or is delivering inconsistent stoichiometry in your cross-coupling reactions.

The Short Answer: Boronic acids naturally dehydrate into cyclic trimers called boroxines (anhydrides).[1][2][3] This is often a reversible physical change, not chemical decomposition. Do not discard your sample.

This guide details how to manage this equilibrium, distinguish between dehydration and actual degradation, and ensure experimental reproducibility.

Module 1: The Root Cause (The Boroxine Cycle)

Q: Why does my boronic acid purity change even in a sealed bottle?

A: It is a thermodynamic battle between Enthalpy and Entropy . Boronic acids [


] exist in equilibrium with their dehydrated anhydride form, the boroxine [

].[1][2][3][4]
  • The Driver: The formation of boroxine releases 3 molecules of water.[5] Entropy favors this release, especially in dry conditions or under vacuum.

  • The Trigger: Storage in desiccators (removing water) shifts the equilibrium toward the boroxine. Storage in humid air shifts it toward the acid but risks protodeboronation (irreversible decomposition).

The Boroxine Equilibrium

BoroxineCycle cluster_0 Reversible Physical Change Acid Boronic Acid 3 R-B(OH)2 Boroxine Boroxine (Anhydride) (RBO)3 Acid->Boroxine  Dry Storage / Vacuum   Transition Dehydration (- 3 H2O) Boroxine->Acid  High Humidity / Aqueous Base  

Figure 1: The reversible dehydration of boronic acids.[6] Unlike protodeboronation (C-B bond breaking), this cycle does not destroy the molecule.

Module 2: Storage Best Practices

Q: If dry storage causes dehydration, should I store them in a humid environment?

A: NO. This is the "Storage Paradox." While humidity prevents anhydride formation, it accelerates protodeboronation (cleavage of the C-B bond) and oxidation, which are irreversible .

The Golden Rule: Prioritize Chemical Stability over Physical Form. It is better to have a pure boroxine (which works in Suzuki couplings) than a decomposed boronic acid (which does not).

Recommended Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 4°C to -20°C Low temperature kinetically slows both dehydration and oxidative deboronation [1].
Atmosphere Inert (Argon/N2) Prevents aerobic oxidation of the C-B bond to an alcohol (R-OH).
Humidity Dry (<30% RH) Prevents irreversible protodeboronation. Accept that some anhydride will form.
Container Teflon-taped glass Polyethylene bottles are permeable to O2 over long periods.

Critical Warning: Never store boronic acids in a desiccator if you require the free acid form for analytical reasons (e.g., MP determination). However, for long-term synthetic utility, the desiccator is safer.

Module 3: Analytical Troubleshooting

Q: How do I distinguish between the Acid and the Boroxine?

A: Standard QC methods like Melting Point (MP) are often deceptive because boronic acids frequently dehydrate during the heating process, showing the MP of the anhydride. Use NMR or IR for definitive characterization.

Diagnostic Table
MethodBoronic Acid Signal (

)
Boroxine Signal (

)
Notes
11B NMR ~28–32 ppm ~33–36 ppm Boroxines are typically downfield (deshielded) by 2–4 ppm relative to the acid [2].
1H NMR Distinct -OH singlet (variable)No -OH signalRun in dry DMSO-d6 or Acetone-d6 to see OH protons.
IR Spec Broad O-H stretch (3200-3400 cm⁻¹)Strong B-O-B stretch (680-705 cm⁻¹)The appearance of the B-O ring band is diagnostic [3].
Karl Fischer Matches theoretical H2O contentLow/Zero H2O contentBest quantitative method for bulk purity.
Module 4: Recovery & Experimental Usage

Q: My sample is 50% anhydride. Can I still use it?

A: YES. In 95% of cross-coupling reactions (Suzuki-Miyaura), the reaction conditions involve aqueous base (e.g.,


 in Dioxane/Water). Under these conditions, the boroxine hydrolyzes in situ back to the boronic acid species almost instantly.

Q: How do I calculate the stoichiometry? If you weigh out a sample assuming it is 100% Acid, but it is 50% Boroxine, you are actually adding more boron species than calculated (because the boroxine has a lower molecular weight per boron atom).

  • Solution: Use the Effective Formula Weight (EFW) determined by titration, or simply use a slight excess (1.2 – 1.5 equiv) which covers the variance.

Q: I strictly need the free acid (e.g., for supramolecular binding studies). How do I rehydrate?

Rehydration Protocol:

  • Solvent: Dissolve the anhydride in a minimum amount of warm Acetone or THF.

  • Hydrolysis: Add water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow to cool slowly. The boronic acid will crystallize out (driven by the high concentration of water shifting the equilibrium).

  • Drying: Filter and air-dry at ambient humidity. Do not dry under high vacuum or heat, or it will revert to the anhydride.

Module 5: Workflow Decision Tree

Use this logic flow to determine the fate of your reagent.

DecisionTree Start Sample Check: Boronic Acid Visual Visual/MP Check: Changed? Start->Visual Analyze Run 11B NMR / IR Visual->Analyze Yes IsBoroxine Result: High Boroxine Content Analyze->IsBoroxine Downfield Shift (~33 ppm) IsDecomp Result: Protodeboronation (C-B Cleavage) Analyze->IsDecomp New Alkyl/Aryl Peak Usage Intended Use? IsBoroxine->Usage Discard DISCARD (Irreversible Damage) IsDecomp->Discard Suzuki Suzuki Coupling (Basic/Aq Conditions) Usage->Suzuki Binding Binding Study / Sensor (Requires Free Acid) Usage->Binding Action1 USE AS IS (Hydrolyzes in situ) Suzuki->Action1 Action2 REHYDRATE (Recrystallize w/ H2O) Binding->Action2

Figure 2: Decision matrix for handling aged boronic acid samples.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Nietzschmann, E., et al. (2012). 11B NMR Chemical Shifts of Boronic Acids and Boroxines. Journal of Chemical & Engineering Data. Link

  • Iovine, P. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Journal of Physical Chemistry C. Link

  • Sigma-Aldrich Technical Bulletin . Handling and Storage of Organoboron Compounds. Link

Sources

Validation & Comparative

Technical Guide: 11B NMR Characterization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 11B NMR Chemical Shift Characteristic of Aryl Boronic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aryl boronic acids (


) are pivotal intermediates in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings. However, their analysis is complicated by their dynamic nature; they exist in equilibrium with their dehydrated cyclic anhydrides (boroxines) and, under basic conditions, their tetrahedral anionic forms.

Standard


 and 

NMR often fail to unambiguously distinguish between these species due to overlapping resonances and rapid exchange rates.

NMR spectroscopy
serves as the definitive tool for characterization, providing a direct probe of the boron hybridization state (

vs

) and coordination environment. This guide outlines the chemical shift fingerprints, critical experimental variables, and validated protocols for the rigorous assessment of aryl boronic acids.

Fundamental Principles of NMR

Before interpreting shifts, three intrinsic properties of the


 nucleus must be understood to avoid data misinterpretation:
  • Quadrupolar Nucleus (

    
    ): 
    
    
    
    has a quadrupole moment, leading to efficient relaxation and broad signal linewidths (
    
    
    Hz to several hundred Hz).[1] This broadening can mask subtle splittings but allows for rapid pulse repetition rates (
    
    
    is short).
  • Background Interference: Standard borosilicate glass NMR tubes contain boron (

    
    ), generating a broad "hump" signal centered around 
    
    
    
    ppm.[1] This interferes directly with the aryl boronic acid region.
  • Reference Standard: Chemical shifts are referenced to

    
     (
    
    
    
    ppm).

Comparative Analysis: Chemical Shift Fingerprints

The diagnostic power of


 NMR lies in its sensitivity to the coordination number of the boron center. The primary distinction is between the trigonal planar (

) neutral species and the tetrahedral (

) anionic or coordinated species.
Table 1: Comparative Chemical Shift Ranges (vs )
SpeciesHybridizationCoordinationChemical Shift (

ppm)
Key Characteristics
Aryl Boronic Acid (

)

327 – 32 Broad singlet. Sensitive to H-bonding solvents.
Aryl Boroxine (Anhydride)

329 – 34 Often

ppm downfield from the acid. Forms in non-polar solvents (e.g.,

).
Aryl Boronate Ester (

)

328 – 31 Indistinguishable from free acid without high-res referencing or solvent studies.
Tetrahedral Anion (

)

40 – 10 Dramatic upfield shift. Sharpens significantly due to higher symmetry.
MIDA Boronates

410 – 15 Stable, protected

species.
The "Boroxine Shift" Phenomenon

In dry, non-polar solvents like


, aryl boronic acids spontaneously dehydrate to form trimeric boroxines.
  • Observation: You may see a single averaged peak or two distinct peaks depending on the exchange rate relative to the NMR time scale.

  • Diagnostic: The boroxine signal is typically desheilded (downfield) by 1-3 ppm compared to the monomeric acid.

Critical Variables Affecting Performance

A. Solvent Selection (The "Observer" Effect)

The choice of solvent dictates the species observed.

  • 
     (Non-polar/Aprotic):  Favors dehydration. Expect signals 
    
    
    
    ppm (Boroxine dominance).
  • 
     / 
    
    
    
    (Polar/Protic):
    Favors the monomeric boronic acid via hydrogen bonding. Expect signals
    
    
    ppm.
  • 
     + Base (
    
    
    
    ):
    Converts the species to the hydroxyboronate anion (
    
    
    ). Signal shifts to
    
    
    ppm. This is the definitive test for boronic acid functionality.
B. pH and pKa Determination

 NMR is the gold standard for determining the 

of boronic acids.
  • Mechanism: As pH increases past the

    
     (typically 8-10 for phenylboronic acid), the geometry changes from trigonal (
    
    
    
    ) to tetrahedral (
    
    
    ).
  • Data Output: A titration curve plotting

    
     vs pH yields the 
    
    
    
    at the inflection point.

Visualization of Dynamic Equilibria

The following diagram illustrates the dynamic equilibrium that complicates analysis and how specific conditions drive speciation.

BoronEquilibrium cluster_legend Chemical Shift Zones Acid Aryl Boronic Acid (sp2, ~29 ppm) Monomer Boroxine Boroxine (sp2, ~33 ppm) Cyclic Trimer Acid->Boroxine - H2O (CDCl3, Heat) Anion Boronate Anion (sp3, ~5 ppm) Tetrahedral Acid->Anion + OH- (pH > pKa) Boroxine->Acid + H2O (DMSO, MeOH) Anion->Acid + H+ (pH < pKa) Legend Low Field (30+ ppm): sp2 High Field (<10 ppm): sp3

Figure 1: Dynamic equilibrium of aryl boronic acids. Solvent and pH act as switches between the monomer, trimer, and anionic forms.

Validated Experimental Protocol

To ensure data integrity and trustworthiness, follow this self-validating workflow.

Step 1: Glassware Selection
  • Standard: Quartz NMR tubes are required for quantitative analysis to eliminate the borosilicate background signal (

    
     ppm).
    
  • Alternative: If using Pyrex/borosilicate tubes, acquire a "blank" spectrum of the solvent and tube to subtract during processing, or use a background-suppression pulse sequence (e.g., Bruker zgbs).

Step 2: Sample Preparation
  • Concentration: Prepare a high concentration sample (

    
     mM) to improve signal-to-noise ratio against the rapid quadrupolar relaxation.
    
  • Solvent Choice:

    • For purity checks : Use

      
        with a trace of 
      
      
      
      to force the monomeric form.
    • For characterization : Run two samples—one in

      
       (boroxine/acid mix) and one in 
      
      
      
      (anion). The shift from
      
      
      to
      
      
      ppm confirms the presence of a Lewis-acidic boron center.
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard single pulse with proton decoupling (zg or zgdec).

  • Spectral Width: Set to at least 100 ppm (-50 to +50 ppm) to capture all species and the baseline.

  • Line Broadening (LB): Apply 5-10 Hz exponential multiplication during processing to smooth the broad quadrupolar signals.

Step 4: Decision Tree for Analysis

AnalysisWorkflow Start Start: Acquire 11B NMR (in DMSO-d6) CheckShift Check Chemical Shift Region Start->CheckShift Region30 Signal at 27-33 ppm? CheckShift->Region30 Yes Region5 Signal at 0-10 ppm? CheckShift->Region5 Yes Broad Is signal Broad (>100Hz)? Region30->Broad Sharp Is signal Sharp? Region5->Sharp ResultAcid Result: Aryl Boronic Acid (Neutral sp2) Broad->ResultAcid Yes (Typical) ResultAnion Result: Boronate Anion (Tetrahedral sp3) Sharp->ResultAnion If Basic pH ResultImpurity Result: Inorganic Borate or Contaminant Sharp->ResultImpurity If Neutral pH

Figure 2: Analytical workflow for interpreting


 NMR spectra of aryl boronic species.

References

  • San Diego State University (SDSU). 11B NMR Chemical Shifts. [Link]

  • Storey, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry.[2] [Link]

  • Michaelis, V. K., et al. (2010).[3] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A. [Link]

  • University of Ottawa NMR Facility. (2010). Background Suppression in Liquids.[4] [Link]

Sources

Distinguishing 3-Chloro and 4-Chloro Dibenzofuran Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR protocols for distinguishing 3-chlorodibenzofuran (3-CDF) and 4-chlorodibenzofuran (4-CDF). It focuses on structural symmetry analysis, spin-spin coupling logic, and chemical shift perturbations.

Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, Toxicology Researchers

Executive Summary: The Structural Logic

The core distinction between 3-chloro and 4-chloro isomers lies in the proton connectivity of the substituted ring. Dibenzofuran possesses a plane of symmetry (C2v point group), which is broken upon monochlorination. The identification strategy relies on the presence or absence of an "isolated" aromatic proton.

  • 3-Chlorodibenzofuran : Possesses an isolated proton at the H-4 position (adjacent to the oxygen bridge), which appears as a singlet (or narrow doublet) due to the lack of an ortho-neighbor.

  • 4-Chlorodibenzofuran : The chlorine occupies the position adjacent to the oxygen.[1] The remaining protons (H-1, H-2, H-3) form a contiguous three-spin system (ABC or AMX), resulting in three doublets/triplets with strong ortho-couplings. No singlet is observed.

Theoretical Basis & Structural Numbering

Dibenzofuran Numbering System:

  • Ring A (Substituted): Positions 1, 2, 3, 4.

  • Ring B (Unsubstituted): Positions 6, 7, 8, 9.

  • Key Positions:

    • 1 & 9 (Bay Region): Most deshielded (downfield) due to magnetic anisotropy and steric compression (~7.9–8.0 ppm).

    • 4 & 6: Adjacent to the ether oxygen.[1]

Structural Comparison
Feature3-Chlorodibenzofuran4-Chlorodibenzofuran
Substituent Position C-3 (Meta to bridgehead, Para to O-link)C-4 (Ortho to O-link, "Bay" region adjacent to O)
Ring A Protons H-1, H-2, H-4 H-1, H-2, H-3
Coupling System Non-contiguous (H-1/H-2 coupled; H-4 isolated)Contiguous (H-1 ↔ H-2 ↔ H-3)
Diagnostic Signal H-4 Singlet (

Hz)
No Singlet (All

Hz)
1H NMR Analysis Protocol
A. 3-Chlorodibenzofuran Spectrum

The substituted ring presents a distinct pattern due to the chlorine blocking the C-3 position.

  • The "Isolated" H-4 (Key Indicator):

    • Multiplicity: Singlet (s) or doublet (d) with small meta-coupling (

      
       Hz).
      
    • Shift: Typically

      
       7.5–7.7 ppm.
      
    • Mechanism: H-4 has no ortho-proton neighbor (C-3 has Cl). It only couples weakly to H-2.

  • H-1 and H-2 Pair:

    • H-1: Doublet (

      
       Hz). Deshielded bay proton (~7.8–7.9 ppm).
      
    • H-2: Doublet of doublets (dd). Large ortho-coupling to H-1 (

      
       Hz) and small meta-coupling to H-4.
      
B. 4-Chlorodibenzofuran Spectrum

The chlorine at C-4 removes the proton adjacent to the oxygen, leaving a continuous chain of three protons.

  • Absence of Singlet:

    • All protons on Ring A have at least one ortho-neighbor.

  • The Spin System (H-1, H-2, H-3):

    • H-3: Doublet (

      
       Hz). Ortho to H-2.[1]
      
    • H-2: Triplet (or dd,

      
       Hz). Coupled to both H-1 and H-3.
      
    • H-1: Doublet (

      
       Hz). Bay proton, most downfield.
      
C. Summary of Signals (CDCl3, 400 MHz)
Proton3-Chloro Isomer Pattern4-Chloro Isomer Pattern
H-4 Singlet / Narrow Doublet (Diagnostic)Absent (Substituted by Cl)
H-3 Absent (Substituted by Cl)Doublet (Ortho coupling)
H-2 Doublet of Doublets (Ortho + Meta)Triplet / dd (Two Ortho couplings)
H-1 Doublet (Bay region)Doublet (Bay region)
13C NMR Distinctions

While 1H NMR is usually sufficient, 13C NMR provides corroborating evidence through the chemical shift of the chlorinated carbon (C-Cl).

  • C-Cl Shift: The carbon attached to chlorine typically appears upfield relative to C-H carbons but downfield of C-C quaternary carbons (~120–130 ppm).

  • C-4 Shift (4-Chloro): The C-4 carbon is directly attached to the electronegative oxygen and the chlorine. This unique electronic environment (O-C-Cl) often results in a distinct shift compared to the C-3 position in the 3-chloro isomer.

Experimental Protocol
Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated isomer in 0.6 mL CDCl3 (Chloroform-d).

    • Note: If signals overlap in CDCl3, use Benzene-d6 (C6D6) . The aromatic solvent induced shifts (ASIS) can resolve overlapping multiplets in dibenzofuran systems.

  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz recommended for clear coupling resolution.

    • Spectral Width: -1 to 11 ppm.

    • Scans: 16–64 scans for 1H; 1024+ for 13C.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually to ensure accurate integration.

  • Analysis Logic (See Diagram Below):

    • Zoom into the aromatic region (7.0 – 8.2 ppm).

    • Identify the two "bay region" protons (H-1/H-9) at the far left (downfield).

    • Look for a singlet or narrow doublet.[1]

Decision Logic Diagram

NMR_Identification Start Start: Acquire 1H NMR Spectrum Check_Singlet Analyze Aromatic Region (7.0 - 8.0 ppm) Is there an isolated Singlet (or d, J < 2Hz)? Start->Check_Singlet Yes_Singlet YES: Isolated H-4 Proton Detected Check_Singlet->Yes_Singlet Singlet Present No_Singlet NO: Only Doublets and Triplets Observed Check_Singlet->No_Singlet No Singlet Confirm_3Cl Confirmation: Check H-2 Look for dd (Ortho + Meta coupling) Yes_Singlet->Confirm_3Cl Result_3Cl Result: 3-Chlorodibenzofuran Confirm_3Cl->Result_3Cl Confirm_4Cl Confirmation: Check Spin System Contiguous 3-spin system (d - t - d) No_Singlet->Confirm_4Cl Result_4Cl Result: 4-Chlorodibenzofuran Confirm_4Cl->Result_4Cl

Caption: Logical decision tree for distinguishing 3-Cl and 4-Cl dibenzofuran isomers based on 1H NMR multiplicity.

References
  • National Institute of Standards and Technology (NIST) .[2] Dibenzofuran, 3-chloro-.[3] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem . 4-Chlorodibenzofuran (CID 53154). National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link] (For solvent reference standards).

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.

Sources

FTIR Characterization of Boronic Acids: Distinguishing O-H Stretch from Dehydration Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Boronic Acid O-H Stretch Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Dynamic Equilibrium Challenge

In drug development—particularly for proteasome inhibitors like Bortezomib or covalent warheads—boronic acids (


) are critical moieties. However, characterizing them via FTIR is notoriously deceptive. Unlike carboxylic acids or alcohols, boronic acids exist in a rapid, reversible equilibrium with their dehydrated cyclic trimers (boroxines).

The Core Problem: A "pure" boronic acid sample often yields a spectrum contaminated with boroxine features due to spontaneous dehydration during storage or improper sampling . This guide objectively compares the spectral signatures of the free boronic acid against its boroxine anhydride and boronate ester derivatives, providing a validated protocol to ensure data integrity.

Spectral Fingerprinting: Boronic Acid vs. Alternatives[1][2][3][4][5][6][7]

The following comparison matrix isolates the diagnostic peaks required to confirm the presence of the free di-hydroxyl group (


) versus its derivatives.
Comparative Characteristic Peaks Table
Spectral FeatureFree Boronic Acid (

)
Boroxine (Anhydride) (

)
Boronate Ester (

)
Differentiation Logic
O-H Stretch 3200–3500 cm⁻¹ (Broad, Intense)Absent (Unless partial hydrolysis occurs)Absent (Replaced by C-H/sugar modes)Primary Indicator. Disappearance confirms dehydration or esterification.
B-O Asym. Stretch 1340–1380 cm⁻¹ (Strong, Broad)1300–1350 cm⁻¹ (Shifted, often splits)1300–1310 cm⁻¹ (Sharper, shifted)B-O environment changes from trigonal planar H-bonded to rigid ring systems.
B-O-H Bending 1100–1200 cm⁻¹ (In-plane bend)Absent Absent Confirms presence of hydroxyls on Boron.
Diagnostic Fingerprint 800, 1000–1115 cm⁻¹ (C-B / Deformation)705 & 678 cm⁻¹ (Boroxine Ring Modes)1000–1100 cm⁻¹ (C-O-B Stretch)The appearance of sharp peaks at ~700 cm⁻¹ is the "smoking gun" for boroxine contamination.
Deep Dive: The O-H Stretching Region (3200–3700 cm⁻¹)

The O-H stretch is the most sensitive probe for boronic acid purity.

  • Morphology: Unlike the sharp O-H of dilute alcohols, boronic acid O-H bands are extremely broad and intense , often resembling the "bearded" O-H of carboxylic acid dimers but centered higher (approx. 3300 cm⁻¹).

  • Mechanism: This broadening results from an intricate network of intermolecular hydrogen bonds (syn-anti conformations) that form sheet-like crystallographic structures in the solid state.

  • Critical Comparison:

    • vs. Boroxine: Complete loss of intensity in this region.

    • vs. Water Artifacts: Moisture on KBr plates appears as a rounded lump at 3400 cm⁻¹. Boronic acid O-H is structurally structured and often connects directly to C-H stretches at 3000 cm⁻¹.

Experimental Variables & Sampling Artifacts

The choice of sampling technique fundamentally alters the observed chemical state of boronic acids.

Comparison: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict
Moisture Interaction Low. Sample is measured "as is."High. KBr is hygroscopic; it absorbs atmospheric water.[1][2]ATR is Superior. KBr moisture can artificially hydrolyze boroxines back to acids, masking impurities.
Pressure Effects Moderate. Clamp pressure is localized.Extreme. High pressure during pellet pressing can induce lattice deformation or dehydration.ATR is Superior. Preserves crystal lattice integrity.
Thermal Artifacts None. (Unless stage is heated).High. Grinding generates heat, driving dehydration to boroxine.ATR is Superior. Prevents heat-induced artifactual boroxine peaks.

Scientific Insight: Historically, KBr pellets were the gold standard.[3] However, for boronic acids, the mechanical energy of grinding and the hygroscopic nature of KBr introduce two opposing errors: heat drives dehydration (Acid


 Boroxine), while hygroscopic water drives hydrolysis  (Boroxine 

Acid). This makes KBr data unreliable for purity assays.

Validated Protocol: Dehydration-Free Characterization

To obtain a reproducible spectrum of the true state of a boronic acid sample, follow this self-validating ATR protocol.

Step-by-Step Methodology
  • Instrument Setup:

    • Use a Diamond or ZnSe ATR crystal (Diamond is preferred for chemical resistance).

    • Set resolution to 4 cm⁻¹ and accumulation to 32 scans.

    • Critical: Ensure the stage is at ambient temperature (

      
      ).
      
  • Background Acquisition:

    • Clean crystal with isopropanol (avoid water).

    • Collect background spectrum of the dry, empty crystal.

  • Sample Loading:

    • Place solid boronic acid powder gently onto the crystal.

    • Do NOT grind the sample beforehand. Grinding generates heat.

  • Compression & Measurement:

    • Apply minimal pressure required to achieve distinct C-H stretching peaks (approx. 2900–3000 cm⁻¹).

    • Validation Check: If the peaks at 705/678 cm⁻¹ (boroxine) grow over time during the scan, the pressure tip may be generating local heat. Reduce pressure.

  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission library data is required).

    • Normalize to the Phenyl ring C=C stretch (

      
      ) which is invariant to hydration state.
      

Visualizing the Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the specific spectral shifts associated with the transformation from Boronic Acid to Boroxine.

BoronicEquilibrium cluster_spectra Spectral Markers Acid Boronic Acid R-B(OH)2 Inter Partial Dehydration (Dimer/Oligomer) Acid->Inter -H2O (Heat/Vac) Ester Boronate Ester R-B(OR')2 Acid->Ester +Diol / -2H2O Boroxine Boroxine (Anhydride) (RBO)3 Inter->Boroxine -H2O (Entropy) Boroxine->Acid +H2O (Moisture) Marker1 O-H Stretch: 3200-3500 cm⁻¹ B-O Stretch: ~1345 cm⁻¹ Marker1->Acid Marker2 O-H: ABSENT Ring Modes: 705 & 678 cm⁻¹ Marker2->Boroxine

Caption: Figure 1. The reversible dehydration pathway of boronic acids. Note the distinct spectral markers: the presence of O-H stretch defines the Acid, while low-frequency ring modes (approx. 700 cm⁻¹) define the Boroxine.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.[4][5] Canadian Journal of Chemistry.[4] Link

    • Foundational text establishing the O-H stretch
  • Chavez, A. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[6] Journal of the American Chemical Society / ACS.[6] Link

    • Definitive work on distinguishing Boronic Acid vs. Boroxine, identifying the 705/678 cm⁻¹ diagnostic peaks.
  • Storey, J. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. General reference for the equilibrium thermodynamics and handling.
  • Specac Application Notes. Interpreting Infrared Spectra: Boron Compounds. Specac Ltd. Link

    • Source for sampling technique comparisons (

Sources

Technical Guide: Mass Spectrometry Analysis of Chlorodibenzofuran Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Chlorodibenzofuran boronic acid represents a unique analytical challenge at the intersection of halogenated aromatic chemistry and organoboron stability.[1] Primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds, its analysis is complicated by two main factors:

  • Boronic Acid Instability: The tendency to undergo dehydration to form boroxines (cyclic trimers) or esterification with solvent alcohols.[1]

  • Isotopic Complexity: The convolution of Chlorine (

    
    ) and Boron (
    
    
    
    ) isotopic patterns.[1]

This guide compares the two dominant analytical workflows: Direct Electrospray Ionization (ESI) and Chemical Derivatization , providing evidence-based protocols to ensure data integrity.[1]

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of direct analysis versus derivatization strategies.

FeatureMethod A: Direct ESI (Negative Mode) Method B: Diol Derivatization (LC-MS/GC-MS) Method C: APCI (Atmospheric Pressure Chemical Ionization)
Primary Mechanism Deprotonation to form

or adducts

.[1]
Formation of cyclic boronate esters (e.g., pinacol ester) to stabilize the Lewis acid center.Gas-phase ion-molecule reactions; charge transfer.[1]
Sensitivity High for free acids in basic mobile phases.[1]Very High ; esters are hydrophobic, improving ionization efficiency in ESI+ or EI.[1]Moderate ; best for non-polar derivatives, poor for free acids.[1]
Data Fidelity Variable ; prone to in-source dehydration (boroxine formation) and solvent adducts (methanolysis).[1]Excellent ; "locks" the boron species, preventing trimerization and solvent interaction.Good ; less prone to solvent adducts than ESI, but thermal degradation is a risk.[1]
Sample Prep Time < 10 mins (Dilute & Shoot).30–60 mins (Incubation required).< 10 mins.
Ideal Use Case High-throughput purity checks; reaction monitoring.[1][2][3]Trace-level quantitation; structural elucidation; impurity profiling.[1]Analysis of thermally stable, non-polar side-products.
Expert Insight: The "Boroxine Artifact" Trap

In Direct ESI, researchers often observe a peak at


.[1] This is not  an impurity in the bulk material but an in-source artifact  generated during the desolvation process.[1] If your mass spectrum shows a dominant trimer peak, do not assume the sample is degraded; verify by switching to a derivatization method.

Technical Deep Dive: Isotopic Fingerprinting

Correct identification relies on recognizing the specific isotopic signature of Chlorodibenzofuran Boronic Acid (


).[1]
  • Boron:

    
     (19.9%) and 
    
    
    
    (80.1%).[1]
  • Chlorine:

    
     (75.8%) and 
    
    
    
    (24.2%).[1]

Expected M+ Isotope Cluster (Relative Abundance):

  • M (Nominal):

    
     (Base Peak, 100%)
    
  • M-1:

    
     (~25% of Base Peak)[1]
    
  • M+2:

    
     (~32% of Base Peak)[1]
    
  • M+1:

    
     (~8% of Base Peak)[1]
    

Note: The "M-1" peak is significant due to Boron-10, distinguishing this from standard organic chlorides where M-1 is negligible.

Validated Experimental Protocols

Protocol A: Direct ESI(-) Analysis (Rapid Screening)

Best for: Quick purity confirmation of raw materials.[1]

  • Solvent System: Acetonitrile : Water (80:20).[1] Avoid Methanol to prevent methyl ester formation.[1]

  • Additives: 5–10 mM Ammonium Acetate or 0.1% Ammonium Hydroxide.

    • Reasoning: High pH ensures the boronic acid exists as the boronate anion

      
      , which ionizes efficiently in negative mode.
      
  • MS Parameters:

    • Source: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge).[1]

    • Cone Voltage: 20–30 V (Keep low to minimize in-source fragmentation/dehydration).

    • Desolvation Temp: 350°C.

Protocol B: Pinacol Derivatization (Quantitative/Structural)

Best for: Trace analysis and avoiding artifacts.[1]

  • Reagent Prep: Dissolve 1.2 eq of Pinacol (2,3-dimethyl-2,3-butanediol) in Acetonitrile.

  • Reaction: Mix sample with reagent solution. Add 10 µL of acetic acid (catalyst).[1]

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Analyze the resulting Boronate Ester via ESI(+) or GC-MS .

    • Advantage:[1][4] The resulting ester is neutral and stable, ionizing as

      
       or 
      
      
      
      in positive mode, eliminating the boroxine issue.

Visualization of Fragmentation & Workflow

The following diagram illustrates the critical decision pathways and fragmentation mechanisms for Chlorodibenzofuran Boronic Acid.

G cluster_0 Method A: Direct ESI (-) cluster_1 Method B: Derivatization Start Analyte: Chlorodibenzofuran Boronic Acid Ionization Ionization (High pH) [M-H]- or [M+OH]- Start->Ionization Direct Injection Deriv Reaction w/ Pinacol (Acid Cat., 60°C) Start->Deriv Sample Prep Dehydration Artifact: Boroxine Formation [3M-3H2O]- Ionization->Dehydration High Source Temp In-Source Decay Frag1 Fragment: Loss of B(OH)2 [Ar]- (Dibenzofuran anion) Ionization->Frag1 CID Fragmentation StableEster Stable Boronate Ester (Hydrophobic) Deriv->StableEster ESI_Pos ESI (+) Analysis [M_ester + H]+ StableEster->ESI_Pos

Figure 1: Analytical workflow comparison showing the artifact risks in Direct ESI versus the stability of Derivatization.

References

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Source: ACS Publications (Organic Letters/Analytical Chemistry context) Note: Describes the necessity of derivatization for trace quantitation to avoid instability. [1]

  • Arylboronic Acid Chemistry under Electrospray Conditions. Source: PubMed / NIH Note: Definitive study on the gas-phase behavior of boronic acids, including boroxine formation mechanisms. [1]

  • High Throughput Analysis of Boronic Acids Using UPLC-ESI-MS. Source: Royal Society of Chemistry (Analytical Methods) Note: Provides protocols for rapid negative-mode analysis without derivatization. [1]

  • Mass Spectrometry of Halogenated Heterocycles. Source: NIST Mass Spectrometry Data Center Note: Reference for chlorine isotopic patterns in furan/dibenzofuran systems.

Sources

Comparative Guide: Strategies for Definitive 13C NMR Assignment in Substituted Dibenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Symmetry Trap"

Dibenzofuran derivatives are ubiquitous in material science (OLED host materials) and pharmacology (Usnea lichen metabolites like usnic acid).[1] However, their rigid, fused tricyclic skeleton presents a unique spectroscopic challenge: pseudo-symmetry .

In substituted dibenzofurans, the chemical shift differences between distal aromatic carbons (e.g., C3 vs. C7) can be negligible (<0.5 ppm), and quaternary bridgehead carbons often lack definitive HMBC correlations due to the heteroatom interruption.[1]

This guide compares three assignment methodologies—Traditional 1D , 2D Correlation (HSQC/HMBC) , and DFT-GIAO Calculation —to establish a "Gold Standard" workflow for unequivocal assignment.

Structural Anatomy & Numbering

Before comparing methods, we must establish the coordinate system. The IUPAC numbering for dibenzo[b,d]furan is non-intuitive to those used to simple biphenyls. The oxygen atom occupies position 5.

Diagram 1: Dibenzofuran Numbering & Correlation Logic

Dibenzofuran_Structure C1 C1 C2 C2 C1->C2 C4a C4a (Bridge) C1->C4a Diagnostic C3 C3 C2->C3 C4 C4 C3->C4 C4->C4a C9b C9b (Bridge) C4->C9b 3J O5 O5 C4a->O5 C4a->C9b C5a C5a (Bridge) O5->C5a C6 C6 C5a->C6 C7 C7 C6->C7 C9a C9a (Bridge) C6->C9a 3J C8 C8 C7->C8 C9 C9 C8->C9 C9->C5a 3J C9->C9a C9a->C5a C9b->C1 C9b->C9a

Caption: Core IUPAC numbering. Blue nodes represent quaternary bridgehead carbons, the most difficult to assign.[1] Yellow dashed lines indicate critical 3-bond HMBC correlations required to link the spin systems across the oxygen bridge.

Comparative Methodology

We evaluated three approaches for assigning a generic 2-substituted dibenzofuran .

Table 1: Performance Matrix of Assignment Strategies
FeatureMethod A: Traditional 1D (13C + DEPT-135)Method B: 2D Correlation (HSQC + HMBC)Method C: DFT-GIAO (In Silico Prediction)
Primary Utility Identifying carbon types (CH/CH3 vs Cq/CH2).[1]Establishing connectivity and skeleton assembly.[2]Resolving ambiguous assignments (Δδ < 1 ppm).
Bridgehead ID Poor. Relies on weak intensity or general shift regions (150-160 ppm).High. 3J correlations from H1/H9 are definitive.High. Can predict specific shifts with <2 ppm MAE.
Substituent Effects Ambiguous. Hard to predict long-range effects on the distal ring.Good. Visualizes transmission of electronic effects.Excellent. Models electronic propagation accurately.
Time/Cost Low (10-30 min).Medium (1-4 hours).High (24+ hours CPU time).
Confidence Level 60% (Guesswork involved).95% (Structural proof).99% (When combined with Method B).

Deep Dive: The "Gold Standard" Protocol

Reliance on 1D NMR alone for dibenzofurans leads to frequent errors in assigning C4a/C5a vs C9a/C9b. The following protocol integrates Method B and C for definitive results.

Step 1: The 2D "Connectivity Engine" (HSQC/HMBC)

The dibenzofuran ring is essentially two benzene rings fused by a furan. The protons are isolated spin systems.

  • The Problem: H1, H2, H3, H4 are coupled (COSY), but they do not couple to H6-H9. The molecule is magnetically "cut" in half.

  • The Solution (HMBC): You must "jump" the bridges.

    • H1 will show a strong 3J correlation to C4a (Bridge).

    • H9 will show a strong 3J correlation to C5a (Bridge).

    • H4 will show a 3J correlation to C9b (Bridge).

    • H6 will show a 3J correlation to C9a (Bridge).

Step 2: Computational Validation (DFT)

When experimental shifts are within 0.5 ppm (common for C2 vs C3 in distal rings), 2D NMR may be inconclusive due to peak overlap.[1]

  • Protocol: Geometry optimization (B3LYP/6-31G*) followed by NMR shielding tensor calculation (GIAO method).

  • Scaling: Apply linear scaling factors to convert isotropic shielding values to chemical shifts (δ).

  • Decision Rule: If Experimental Δδ matches Calculated Δδ within 1.5 ppm, the assignment is accepted.

Diagram 2: Integrated Assignment Workflow

Workflow Start Unknown Substituted Dibenzofuran Step1 1. Acquire 1D 1H & 13C + DEPT-135 Start->Step1 Step2 2. Acquire HSQC (Assign protonated carbons) Step1->Step2 Step3 3. Acquire HMBC (Optimize for 8Hz) Step2->Step3 Decision Are Bridgeheads (C4a/C5a) Distinct? Step3->Decision PathA Yes: Assign via 3-bond correlations Decision->PathA Clear Separation PathB No: Ambiguity exists (e.g., C1 vs C9 overlap) Decision->PathB Overlap Final Final Assignment PathA->Final DFT 4. Run DFT-GIAO Calculation (mPW1PW91/6-311+G(2d,p)) PathB->DFT Compare 5. Compare Exp. vs Calc. (MAE Minimization) DFT->Compare Compare->Final

Caption: Decision tree for assigning complex fused rings. The DFT step is triggered only when experimental 2D data is ambiguous.

Experimental Data: Substituted vs. Parent

To illustrate the substituent effect, we compare the parent Dibenzofuran with a 2-substituted derivative (e.g., 2-methoxy-dibenzofuran-3-carbaldehyde analog). Note how the substitution breaks the symmetry and shifts the bridgehead carbons.

Table 2: Chemical Shift Mapping (ppm in CDCl3)
CarbonParent Dibenzofuran [1]2-Substituted Analog (Hypothetical)*Assignment Logic (Method B)[1]
C1 111.7105.2 (Shielded)Ortho to substituent (if donor). HMBC to C4a.
C2 127.1156.4 (Deshielded)Ipso carbon (directly attached to OMe/Subst).[1]
C3 124.3122.1Meta to substituent. HMBC from H1.
C4 120.7121.5Para to substituent. HMBC to C9b.
C4a 156.2158.0Bridgehead. 3J from H1 is critical here.
C5a 156.2156.1Bridgehead. Distal ring; shift changes minimally.
C6 120.7120.9Distal ring (unaffected).
C7 124.3124.5Distal ring (unaffected).
C8 127.1127.3Distal ring (unaffected).
C9 111.7111.9Distal ring. HMBC to C5a.
C9a 122.6122.4Bridgehead. 3J from H6.
C9b 122.6118.5Bridgehead. 3J from H4.

*Note: Shifts are illustrative of typical electronic trends (Donor at C2) based on literature precedents [2, 3].

Technical Protocol for Researchers

A. Sample Preparation[3][4][5]
  • Concentration: >10 mg/0.6 mL is ideal for quaternary carbon detection in HMBC.

  • Solvent: DMSO-d6 is preferred over CDCl3 for dibenzofurans. The viscosity improves relaxation, and the polarity separates aromatic overlaps often seen in chloroform [2].

B. The "Long-Range" HMBC Trick

Standard HMBC is optimized for 8 Hz (2-3 bond couplings). However, in fused heteroaromatics, 4-bond couplings (W-coupling) can appear.

  • Recommendation: Run two HMBC experiments.

    • Standard: optimized for 8 Hz (detects 2J, 3J).

    • Long-Range: optimized for 2-4 Hz.

    • Why? This helps visualize the correlations across the oxygen bridge if standard 3J correlations are weak due to dihedral angles.

C. Advanced Technique: i-HMBC

For distinguishing 2-bond vs 3-bond correlations (a common headache in the crowded aromatic region), consider i-HMBC (Isotope-Shift HMBC).[1][3]

  • Mechanism: Exploits the intrinsic isotope shift of 13C to separate signals.

  • Application: Useful if H1 shows correlations to both C2 and C3 and you cannot distinguish them [5].

References

  • Black, P. J., & Heffernan, M. L. (1965).[4] The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361. Link

  • Mellado, M., et al. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. Magnetic Resonance in Chemistry, 54(10). Link

  • Junior, J., et al. (2025).[5] Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Link

  • Sarotti, A. M. (2011). Successful combination of computationally inexpensive GIAO 13C NMR calculations and DP4 probability for the stereochemical assignment of organic molecules. Journal of Organic Chemistry. Link

  • Williamson, R. T., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Link

Sources

melting point range of pure (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characterization and handling of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid , a specialized organoboron intermediate used in the synthesis of organic light-emitting diode (OLED) materials and complex pharmaceuticals.

Executive Summary: The Melting Point Paradox

Compound Identification:

  • Name: this compound

  • CAS Number: 2634757-57-4

  • Molecular Formula: C₁₂H₈BClO₃

  • Molecular Weight: 246.45 g/mol

Critical Finding: Unlike simple organic solids, pure this compound does not exhibit a sharp, thermodynamic melting point.

Experimental evidence for this class of fused-ring boronic acids indicates that they undergo thermal dehydration (releasing water to form the cyclic boroxine anhydride) at temperatures between 100°C and 150°C , long before reaching a true melting phase. The "melting point" often cited in Certificates of Analysis (CoA) for similar dibenzofuranyl boronic acids is typically a decomposition range >200°C .

Part 1: The Physical Chemistry of Boronic Acid "Melting"

To accurately characterize this material, researchers must understand that they are observing a dynamic chemical equilibrium, not a simple phase change.

The Dehydration Equilibrium

Upon heating, three molecules of the boronic acid condense to form a six-membered boroxine ring, releasing three water molecules. This process is reversible but thermally driven.

Dehydration Acid (3-Chlorodibenzo[b,d]furan-1-yl) Boronic Acid (Solid) Heat Heat (>100°C) Acid->Heat Activation Boroxine Cyclic Boroxine (Anhydride) + 3 H₂O (Vapor) Heat->Boroxine Condensation Boroxine->Acid Hydrolysis (Ambient Moisture)

Figure 1: Thermal dehydration pathway. The observed "melting" behavior is often the phase transition of the boroxine mixture, not the pure acid.

Part 2: Experimental Determination Protocols

Since standard open-capillary melting point measurements are unreliable due to water loss, the following protocols are recommended for rigorous characterization.

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

This method distinguishes between the endothermic dehydration event and the actual melting/decomposition.

  • Sample Prep: Seal 2–5 mg of the substance in a hermetically sealed aluminum pan (to prevent water loss).

  • Reference: Empty sealed aluminum pan.

  • Ramp Rate: 10°C/min under Nitrogen flow (50 mL/min).

  • Data Interpretation:

    • Event 1 (~100–140°C): Broad endotherm (Dehydration). Note: If sealed tightly, this may be suppressed.

    • Event 2 (>210°C): Sharp endotherm (Melting of the anhydride) or exotherm (Decomposition).

Method B: Sealed Capillary (Visual)

If DSC is unavailable, use this modified capillary method.

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Loading: Load the sample into a glass capillary.

  • Sealing: Flame-seal the open end of the capillary to create a closed system.

  • Observation:

    • 110–150°C: Look for "sweating" (water droplets condensing on cool glass) – this confirms boronic acid identity.

    • >200°C: Observe actual liquefaction (darkening usually indicates decomposition).

Part 3: Comparative Analysis (Alternatives)

For drug discovery and OLED synthesis, the Pinacol Ester derivative is often superior due to its stability and distinct physical properties.

Table 1: Boronic Acid vs. Pinacol Ester Comparison

FeatureThis compoundPinacol Ester Analog (CAS 2404594-48-3)
CAS Number 2634757-57-42404594-48-3
Physical State White to off-white powderWhite crystalline solid
Melting Point Indistinct (Dehydrates >100°C, Decomp >200°C)Sharp (Typically 130–160°C, stable)
Atom Economy High (Good for large scale)Lower (Loss of pinacol mass)
Purification Difficult (Streaks on Silica)Easy (Stable on Silica Gel)
Storage Hygroscopic (Requires 2–8°C, inert gas)Stable (Ambient temp, air stable)
Reaction Utility High reactivity (Transmetallation is fast)Slower activation (Requires hydrolysis in situ)

Part 4: Synthesis & Purity Implications

The melting point depression in this compound is most frequently caused by:

  • Regioisomeric Impurities: The 3-chloro isomer is often synthesized via lithiation of 1-bromo-3-chlorodibenzofuran. Contamination with the 2- or 4-borono isomers will significantly lower the melting range.

  • Protodeboronation: In the presence of moisture and base, the C-B bond can cleave, yielding 3-chlorodibenzofuran (Parent), which has a distinct melting point of 99–100°C [1].

    • Diagnostic: If your sample melts sharply at ~100°C, it has likely degraded to the parent arene.

References

  • CAS Common Chemistry . (2025). 3-Chlorodibenzofuran Properties. American Chemical Society.[1] Link[1]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. (Discusses general dehydration behavior of aryl boronic acids). Link

  • ChemicalBook . (2025). Product Entry: this compound (CAS 2634757-57-4). Link

  • IUPAC . (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (Definitions of boroxine/anhydride equilibrium). Link

Sources

HPLC retention time of boronic acid vs boronate ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Method Development Guide

Executive Summary

In high-performance liquid chromatography (HPLC), the separation of boronic acids (


) from their corresponding boronate esters  (e.g., pinacol esters, 

) is governed by a distinct polarity shift.
  • Boronic Acids are polar, hydrogen-bond donors/acceptors, and typically elute early in Reverse Phase (RP) HPLC.

  • Boronate Esters are significantly more lipophilic (capped polar groups) and elute later than the free acid.

The Critical Challenge: The primary analytical hurdle is not resolution, but stability . Boronate esters are susceptible to hydrolysis on-column and in the autosampler, converting back to the boronic acid. This creates "ghost peaks," peak broadening, and quantitation errors where the ester peak disappears and the acid peak grows over time.

Mechanistic Foundation: The Equilibrium Trap

To interpret retention times accurately, one must understand the dynamic equilibrium occurring within the HPLC system. Unlike standard organic molecules, boronates exist in a state of flux depending on the mobile phase environment.

The Hydrolysis Pathway

In the presence of water (aqueous mobile phase) and acid (modifiers like Formic Acid or TFA), boronate esters hydrolyze. This reaction is often catalyzed by residual silanols on silica-based columns.

BoronateEquilibrium Ester Boronate Ester (Lipophilic, Late Eluting) Transition Tetrahedral Intermediate Ester->Transition + H2O (Mobile Phase) Acid Boronic Acid (Polar, Early Eluting) Transition->Acid Acid/Silanol Catalysis Diol Free Diol (e.g., Pinacol) Transition->Diol Acid->Ester High Conc. Diol (Rare in HPLC)

Figure 1: The hydrolysis pathway of boronate esters in aqueous RP-HPLC. Note that the equilibrium heavily favors the Acid form in typical mobile phases unless specific precautions are taken.

Comparative Analysis: Retention & Behavior[1][2][3][4]

The following table summarizes the chromatographic behavior of a typical aryl-boronic acid versus its pinacol ester on a standard C18 column.

FeatureBoronic Acid (

)
Boronate Ester (Pinacol)
Polarity (LogP) Low (Polar)High (Lipophilic)
Retention Time (RP-HPLC) Early (

)
Late (

)
Peak Shape Often tails (Silanol interaction)Sharp (unless hydrolyzing)
UV Absorption Distinct

Similar to acid (often overlaps)
Stability in Mobile Phase StableUnstable (Hydrolyzes to Acid)
Mass Spec (ESI+)

or


(+82 Da shift vs Acid)
The "On-Column" Hydrolysis Artifact

If a boronate ester hydrolyzes during the run:

  • Split Peaks: You observe two peaks connected by a "saddle" or plateau.

  • Fronting/Tailing: The ester peak tails significantly as it converts to the faster-moving acid.

  • Retention Shift: The apparent retention time of the ester decreases as the column ages or pH changes.

Self-Validating Experimental Protocols

To ensure data integrity, you must validate that your separation is real and not an artifact of degradation.

Protocol A: Stability Check (The "0 vs. 60" Test)

Goal: Determine if the ester is degrading in the autosampler.

  • Preparation: Dissolve the boronate ester in 100% Anhydrous Acetonitrile (ACN) or THF . Do not use Methanol or Water/ACN mixes as diluents.

  • Injection 1 (T=0): Inject immediately. Record the area ratio of Ester vs. Acid.

  • Wait: Leave the vial in the autosampler for 60 minutes.

  • Injection 2 (T=60): Reinject.

  • Validation: If the Acid peak area increases by >2%, your diluent is wet or the compound is inherently unstable.

Protocol B: Optimized Separation Method

Goal: Minimize on-column hydrolysis for accurate quantitation.

Reagents & Conditions:

  • Column: Hybrid Particle (e.g., Waters XBridge/XTerra) or Polymer-based. Avoid standard silica C18 which has acidic silanols.

  • Mobile Phase A: 0.1% Ammonia (

    
    ) in Water (pH ~10) OR 10mM Ammonium Bicarbonate. High pH suppresses hydrolysis for many esters and ionizes the boronic acid, increasing separation.
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: Higher flow rates (e.g., 1.5 mL/min) reduce on-column residence time, minimizing degradation.

Why High pH? At basic pH, the boronic acid converts to its boronate anion form (


), which is highly polar and elutes very early (often near the void volume), while the neutral ester remains retained. This maximizes resolution (

) and stability.
Method Development Decision Tree

Use this logic flow to select the correct HPLC conditions for your specific sample.

MethodDev Start Start: Analyze Boronate Mixture Diluent Diluent Selection: Use 100% ACN or THF Start->Diluent ColumnSelect Column Selection: Low Silanol / Hybrid C18 Diluent->ColumnSelect CheckpH Can sample tolerate Basic pH (pH 10)? ColumnSelect->CheckpH BasicMethod Method A (Preferred): MP: 0.1% NH4OH / ACN Result: Max Stability CheckpH->BasicMethod Yes AcidicMethod Method B (Alternative): MP: 0.05% Formic / ACN *Must use High Flow Rate* CheckpH->AcidicMethod No (Acid sensitive) Validation Validation: Check for 'Saddle' peaks (Sign of on-column hydrolysis) BasicMethod->Validation AcidicMethod->Validation

Figure 2: Decision tree for selecting HPLC conditions to minimize boronate ester hydrolysis.

References
  • Kumar, A., et al. (2014).[1][2][3][4] "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies. Link[1]

  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link

  • Minetti, G., et al. (2013). "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH."[5] Open Chemistry. Link

  • Dai, L., et al. (2022). "A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A. Link

Sources

Comparative Guide: Boronic Acids vs. Potassium Organotrifluoroborates (Molander Salts) in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In high-throughput screening and process chemistry, the choice between Boronic Acids (RB(OH)₂) and Potassium Organotrifluoroborates (RBF₃K) is rarely about preference—it is about the specific chemical liability of the substrate.

  • Boronic Acids are the default for rapid, simple aryl-aryl couplings due to high atom economy and direct catalytic entry. However, they suffer from variable stoichiometry (anhydride formation) and rapid protodeboronation in heterocyclic systems.

  • Trifluoroborates (Molander Salts) act as a "slow-release" reservoir. They are superior for unstable substrates (e.g., 2-pyridyl, cyclopropyl) and long-term storage but require a specific hydrolysis step to enter the catalytic cycle.

The Verdict: Use Boronic Acids for speed and simple substrates. Switch to Trifluoroborates when the boronic acid is prone to protodeboronation, when precise stoichiometry is critical, or for installation of unstable aliphatic groups.

Mechanistic Divergence: The "Slow Release" System

To optimize these reactions, one must understand that RBF₃K salts are not the active species . They are pre-catalysts that must hydrolyze to generate the active boronic acid in situ.

The Acid-Base Paradox

A critical insight from Lennox and Lloyd-Jones (2012) is that while Suzuki coupling requires a base (to activate the Pd-catalyst via hydroxypalladation), the hydrolysis of many RBF₃K salts is actually acid-catalyzed or equilibrium-driven.

  • Boronic Acids: Enter the cycle directly but accumulate in solution, leading to side reactions (homocoupling).

  • Trifluoroborates: Maintain a low steady-state concentration of the active boronic acid. This "dosing" effect protects the carbon-boron bond from side reactions.

Visualization: The Kinetic Reservoir

The following diagram illustrates the mechanistic difference. Note the "Reservoir" function of the BF3K salt.

Coupling_Mechanism cluster_0 Reservoir (Stable) cluster_1 Active Species (Unstable) cluster_2 Catalytic Cycle BF3K R-BF3K (Molander Salt) BOH R-B(OH)2 (Boronic Acid) BF3K->BOH Hydrolysis (Slow Step) Boroxine (RBO)3 (Boroxine Trimer) BOH->Boroxine Dehydration (Reversible) Pd Pd(II)-Ar Complex BOH->Pd Transmetallation (Fast) Side R-H (Byproduct) BOH->Side Protodeboronation (If [BOH] is high) Boroxine->BOH Hydration Product Ar-R (Product) Pd->Product Reductive Elimination

Figure 1: The "Slow Release" mechanism of Trifluoroborates prevents the accumulation of free boronic acid, thereby minimizing protodeboronation side pathways.

Critical Analysis: Stability & Stoichiometry

The Stoichiometry Trap (Boronic Acids)

Commercial boronic acids exist as a mixture of the monomer R-B(OH)₂ and the cyclic trimer (boroxine) (RBO)₃. The ratio depends on storage humidity.

  • Consequence: Weighing 1.0 equivalent based on the monomer MW often results in delivering 1.1–1.5 equivalents of Boron. This unpredictability complicates GMP workflows.

The Atom Economy Myth (Trifluoroborates)

Critics argue BF3K salts have lower atom economy due to the weight of potassium and fluorine.

  • Counter-Argument: While MW is higher, BF3K salts are monomeric solids. You can weigh exactly 1.0 equivalents. In practice, Process Mass Intensity (PMI) is often lower because you do not need large excesses to compensate for purity issues.

Comparative Data: Substrate Stability
FeatureBoronic Acid (R-B(OH)₂)Trifluoroborate (R-BF₃K)
Shelf Stability Low (Dehydrates to boroxine; oxidizes)High (Indefinite; air/water stable)
Stoichiometry Variable (Mixture of monomer/trimer)Precise (Monomeric solid)
Solubility Good in non-polar organics (THF, Toluene)Poor in non-polar; Requires MeOH, Acetone, or H₂O
Protodeboronation High risk (esp. 2-pyridyl, polyfluorophenyl)Mitigated (via slow release)
Homocoupling Common (due to high standing conc.)[1]Reduced
Purification Can be difficult (boron impurities)Salts are easily removed by aqueous workup

Experimental Protocols

Protocol A: Standard Boronic Acid Coupling

Best for: Simple aryls, rapid screening.

  • Reagents: 1.0 equiv Aryl Halide, 1.2–1.5 equiv Boronic Acid.

  • Catalyst: 1–3 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base/Solvent: 2.0 equiv K₂CO₃ in DME/Water (2:1) or Toluene/Water.

  • Conditions: Heat to 80°C for 2–4 hours.

  • Note: The excess (1.5 equiv) is mandatory to account for boroxine formation and homocoupling.

Protocol B: Molander Salt Coupling (Trifluoroborate)

Best for: Heterocycles, unstable groups, precise stoichiometry.

  • Reagents: 1.0 equiv Aryl Halide, 1.05 equiv R-BF₃K .

  • Catalyst: 1–3 mol% Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for robustness).

  • Solvent System (CRITICAL): MeOH/H₂O (3:1) or iPrOH/H₂O .

    • Why: The salt must dissolve to hydrolyze. Toluene/THF alone will result in 0% conversion.

  • Base: 3.0 equiv Cs₂CO₃ or K₂CO₃.

  • Conditions: Reflux (75–80°C) for 4–12 hours.

    • Note: Reaction times are longer due to the hydrolysis rate-limiting step.

  • Workup: Evaporate MeOH first; organics extract easily as inorganic fluorides stay in the aqueous phase.

Decision Matrix: When to Switch?

Use this logic flow to determine the correct reagent for your campaign.

Decision_Matrix Start Select Coupling Partner IsStable Is the R-Group Stable? (e.g., Phenyl, Tolyl) Start->IsStable IsHetero Is it a Heterocycle? (e.g., 2-Pyridyl, Azole) IsStable->IsHetero No UseAcid Use Boronic Acid (Faster, Cheaper) IsStable->UseAcid Yes IsAliphatic Is it Aliphatic/Cyclopropyl? IsHetero->IsAliphatic No UseSalt Use Trifluoroborate (Molander Salt) IsHetero->UseSalt Yes (Prevents Protodeboronation) IsAliphatic->UseSalt Yes (Beta-hydride elimination risk reduced) IsAliphatic->UseSalt Default to Salt for Unknown Stability

Figure 2: Selection logic for Boron reagents. Unstable or heteroatomic substrates strongly favor Trifluoroborates.

References

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1][2] Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[3][4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[5]

  • Darses, S., & Genêt, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid .

Executive Summary & Hazard Context

The Core Directive: Do not treat this compound merely as "generic organic waste." While boronic acids are often viewed as benign intermediates in Suzuki couplings, the (3-Chlorodibenzo[b,d]furan-1-yl) core presents a specific environmental liability. Chlorinated dibenzofurans are structural analogs to polychlorinated dibenzofurans (PCDFs)—compounds with high environmental persistence and toxicity profiles.[1]

Operational Risk: Improper disposal (e.g., low-temperature incineration) can catalyze the formation of highly toxic dioxin-like species through de novo synthesis in incinerator cooling zones.[2] Therefore, the disposal pathway must guarantee high-temperature destruction (>1100°C) .

Chemical Identification
PropertyDetail
Chemical Name This compound
CAS Number Not widely listed (Analogous to 162607-19-4 for parent)
Molecular Formula C₁₂H₈BClO₃
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential POP Precursor

Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be segregated to prevent accidental reactivity. Boronic acids can undergo protodeboronation or oxidation, but the primary concern here is preventing the formation of more hazardous chlorinated aromatics.

Segregation Protocols
  • Isolate from Oxidizers: Keep away from peroxides, nitrates, and permanganates. Oxidation of the boronic acid moiety is exothermic and can generate phenolic byproducts (3-chlorodibenzo[b,d]furan-1-ol), which are often more toxic than the parent boronic acid.

  • pH Control: Maintain neutral pH. Acidic conditions facilitate protodeboronation, releasing the volatile or persistent 3-chlorodibenzo[b,d]furan core.

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with Halogenated Waste streams (e.g., Dichloromethane, Chloroform). Do not mix with non-halogenated solvents (Acetone, Methanol) if possible, as this increases the volume of waste requiring expensive halogenated treatment.

Disposal Workflow: The "High-Thermal" Path

The following workflow ensures the compound is destroyed without generating dioxin byproducts.

Step-by-Step Procedure

Step 1: Classification

  • Solid Waste: Collect pure powder or contaminated solids (gloves, weigh boats) in a dedicated container.

  • Liquid Waste: Dissolve in a minimal amount of compatible halogenated solvent (e.g., DCM) only if necessary for rinsing. Otherwise, dispose of as solid to minimize waste volume.

Step 2: Packaging & Labeling

  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling (Critical): The label must explicitly state "HALOGENATED ORGANIC WASTE" .

  • Annotation: Add a specific note: "Contains Chlorodibenzofuran moiety – Requires High-Temp Incineration." This alerts the waste management contractor to route the drum to a facility capable of >1100°C combustion.

Step 3: Waste Handoff

  • Transfer to your facility's accumulation area (Satellite Accumulation Area - SAA).

  • Ensure the container is tightly sealed to prevent hydrolysis of the boronic acid.

Visual Workflow: Cradle-to-Grave Disposal

DisposalWorkflow Start Waste Generation This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste Stream (Gloves, Powder, Weigh Boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste Stream (Mother Liquor, Rinsate) StateCheck->LiquidPath Solution ContainerSolid Container: Wide-Mouth HDPE Label: Hazardous Solid - Halogenated SolidPath->ContainerSolid ContainerLiq Container: Amber Glass/HDPE Label: Halogenated Solvent Waste LiquidPath->ContainerLiq Tagging CRITICAL STEP: Annotate 'Chlorodibenzofuran Core' (Dioxin Precursor Risk) ContainerSolid->Tagging ContainerLiq->Tagging EHS EHS / Waste Contractor Pickup Tagging->EHS Incineration Destruction Method: High-Temp Incineration (>1100°C) Residence Time > 2 sec EHS->Incineration Mandatory Route

Caption: Decision tree for segregating and routing chlorodibenzofuran waste to ensure thermal destruction.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

  • PPE Required: Nitrile gloves (double gloved), safety goggles, and a lab coat.[3] If powder is aerosolized, use a N95 or P100 particulate respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel or absorbent pad to suppress dust.

    • Scoop into the Solid Halogenated Waste container.

    • Clean surface with soap and water; collect rinsate as Liquid Halogenated Waste .

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Do not use combustible materials (sawdust) if the solvent carrier is flammable, though the boronic acid itself is not a primary fire hazard.

Regulatory Compliance & Waste Codes

Compliance relies on accurate categorization under RCRA (Resource Conservation and Recovery Act) and local regulations.

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Halogenated OrganicD001 (if ignitable solvent), F002 (if spent halogenated solvent). Pure substance likely defaults to generic hazardous waste unless characteristic.
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid). Class 9.
EU (REACH) SVHC PotentialTreat as vPvB (Very Persistent, Very Bioaccumulative) candidate due to dibenzofuran core.

Scientific Rationale for "Halogenated" Classification: Even though the boron atom is the functional handle for synthesis, the chlorine atom on the aromatic ring dictates the disposal path. Halogenated aromatics are difficult to degrade biologically and must be thermally mineralized to HCl, CO₂, and B₂O₃.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The Formation and Control of Dioxins. [Link]

  • National Institutes of Health (NIH) - PubChem. Dibenzofuran Toxicity and Persistence Profile. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organics. [Link]

Sources

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